molecular formula C9H14O3 B1343549 5-Cyclobutyl-5-oxovaleric acid CAS No. 898766-80-8

5-Cyclobutyl-5-oxovaleric acid

Katalognummer: B1343549
CAS-Nummer: 898766-80-8
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: BRBJICIEJBXXJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclobutyl-5-oxovaleric acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclobutyl-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclobutyl-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-cyclobutyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(7-3-1-4-7)5-2-6-9(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBJICIEJBXXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645359
Record name 5-Cyclobutyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-80-8
Record name δ-Oxocyclobutanepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclobutyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Cyclobutyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-cyclobutyl-5-oxovaleric acid, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous molecules and established chemical principles to offer predictive insights into its properties, synthesis, and potential applications.

Molecular Identity and Structure

5-Cyclobutyl-5-oxovaleric acid, also systematically named 5-cyclobutyl-5-oxopentanoic acid , is a keto-acid characterized by a five-carbon valeric acid chain functionalized with a terminal carboxylic acid and a ketone at the 5-position, which is attached to a cyclobutyl ring.

Chemical Identifiers
IdentifierValueSource
IUPAC Name 5-cyclobutyl-5-oxopentanoic acidPredicted
CAS Number 898766-80-8ChemicalBook
Molecular Formula C₉H₁₄O₃Calculated
Molecular Weight 170.21 g/mol Calculated
SMILES O=C(O)CCCC(=O)C1CCC1Predicted
InChI InChI=1S/C9H14O3/c10-8(6-2-1-5-9(11)12)7-3-4-7/h7H,1-6H2,(H,11,12)Predicted
InChIKey PredictedPredicted
Molecular Structure Diagram

The 2D structure of 5-cyclobutyl-5-oxovaleric acid is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Molecular Structure of 5-Cyclobutyl-5-oxovaleric acid.

Physicochemical Properties (A Comparative and Predictive Analysis)

Property5-Cyclohexyl-5-oxopentanoic Acid (Experimental/Computed)5-Cyclobutyl-5-oxovaleric Acid (Predicted)
Molecular Weight 198.26 g/mol 170.21 g/mol
XLogP3 1.8~1.3 - 1.6
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 54
Boiling Point 365.7°C at 760 mmHgLower than analog
Flash Point 189.2°CLower than analog
Density 1.09 g/cm³Similar to analog

Proposed Synthesis and Reactivity

A plausible and efficient method for the synthesis of 5-cyclobutyl-5-oxovaleric acid is the Friedel-Crafts acylation of cyclobutane with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6][7] This reaction is a well-established method for the preparation of keto-acids.[8]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Cyclobutane Cyclobutane LewisAcid AlCl₃ (Lewis Acid) Cyclobutane->LewisAcid + GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->LewisAcid + Solvent Inert Solvent (e.g., CS₂ or Nitrobenzene) LewisAcid->Solvent in TargetMolecule 5-Cyclobutyl-5-oxovaleric acid Solvent->TargetMolecule Yields

Caption: Proposed synthetic workflow for 5-cyclobutyl-5-oxovaleric acid.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5°C using an ice bath. Add a solution of glutaric anhydride (1.0 equivalent) in the same solvent dropwise to the stirred suspension.

  • Acylation: After the addition of the anhydride, add cyclobutane (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expected Reactivity

The bifunctional nature of 5-cyclobutyl-5-oxovaleric acid, possessing both a carboxylic acid and a ketone, allows for a range of chemical transformations at either functional group, making it a versatile synthetic intermediate.

  • Carboxylic Acid Group:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst.

    • Amide Formation: Reaction with amines using coupling agents (e.g., DCC, EDC).

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Ketone Group:

    • Reduction: Can be selectively reduced to a secondary alcohol using reducing agents like NaBH₄.

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine.

    • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

Structural Elucidation (Predictive Spectroscopic Analysis)

While experimental spectra are not available, the structure of 5-cyclobutyl-5-oxovaleric acid allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted)
  • δ 10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • δ 3.0-3.5 ppm (multiplet, 1H): Methine proton on the cyclobutyl ring adjacent to the carbonyl group (-CH(C=O)-).

  • δ 2.5-2.8 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂C=O).

  • δ 2.2-2.5 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).

  • δ 1.8-2.2 ppm (multiplet, 6H): Remaining methylene protons of the cyclobutyl ring and the central methylene of the valeric acid chain.

¹³C NMR Spectroscopy (Predicted)
  • δ > 200 ppm: Ketone carbonyl carbon.

  • δ ~180 ppm: Carboxylic acid carbonyl carbon.

  • δ ~45-55 ppm: Methine carbon of the cyclobutyl ring attached to the carbonyl.

  • δ ~30-40 ppm: Methylene carbons adjacent to the carbonyls.

  • δ ~15-30 ppm: Remaining methylene carbons of the cyclobutyl ring and the valeric acid chain.

Infrared (IR) Spectroscopy (Predicted)
  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1710 cm⁻¹ (strong): C=O stretch of the ketone.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~2950-2850 cm⁻¹: C-H stretches of the alkyl groups.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): An observable peak at m/z = 170.

  • Key Fragmentation Patterns: Alpha-cleavage on either side of the ketone carbonyl group, leading to fragments corresponding to the loss of the cyclobutyl group or the butanoic acid chain. McLafferty rearrangement is also possible.[9]

Potential Applications in Drug Discovery

The incorporation of a cyclobutyl moiety in drug candidates is a recognized strategy in medicinal chemistry to enhance pharmacological properties.[10][11] The cyclobutyl group in 5-cyclobutyl-5-oxovaleric acid can offer several advantages:

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains or more reactive functionalities.[12]

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock the molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[11]

  • Lipophilicity and Solubility Modulation: The cyclobutyl group can be used to fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The cyclobutyl group can serve as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring, to improve physicochemical properties or to explore the structure-activity relationship (SAR) of a compound series.

Given these favorable characteristics, 5-cyclobutyl-5-oxovaleric acid represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds.

Conclusion

5-Cyclobutyl-5-oxovaleric acid is a promising, yet under-explored, chemical entity. This guide has provided a detailed, albeit largely predictive, overview of its molecular structure, properties, and potential synthesis. The insights drawn from analogous compounds and fundamental chemical principles suggest that this molecule is a valuable tool for researchers in organic synthesis and a promising scaffold for the development of new pharmaceuticals. Further experimental validation of the predictions laid out in this document is warranted and encouraged.

References

  • LookChem. 5-Cyclohexyl-5-oxopentanoic acid. [Link]

  • PubChem. 5-Cyclohexyl-5-oxopentanoic acid. [Link]

  • PubChem. 5-Cyclobutyl-5-oxopentanal. [Link]

  • PubChem. 5-(Cyclohexylamino)-5-oxopentanoic acid. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • PubChem. 5-Oxopentanoic acid. [Link]

  • ChemBK. 5-Phenyl-5-oxopentanoic acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ACS Publications. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

  • PubMed. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • ResearchGate. Synthesis and properties of the α-keto acids. [Link]

  • ACS Publications. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

  • YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]

  • ACS Publications. Spectroscopic Evidence of Keto−Enol Tautomerism in Deliquesced Malonic Acid Particles. [Link]

  • ACS Publications. Studies in the Friedel and Crafts Reaction Preparation of Ketones and Keto Acids. [Link]

  • YouTube. Preparation of aromatic Ketones by Friedel-Crafts Acylation. [Link]

Sources

5-Cyclobutyl-5-oxovaleric Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Hybrid Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. The incorporation of unique structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on 5-Cyclobutyl-5-oxovaleric acid, a fascinating hybrid structure that combines the conformational rigidity of a cyclobutane ring with the versatile functionality of a gamma-keto acid. This unique combination presents a compelling scaffold for the development of novel therapeutics across various disease areas.

The cyclobutane moiety, a four-membered carbocycle, has gained significant traction in medicinal chemistry for its ability to impart favorable pharmacological properties.[1][2] Its puckered three-dimensional structure can serve as a non-planar bioisostere for more common groups, offering improved metabolic stability, reduced planarity, and the ability to orient pharmacophoric elements in precise spatial arrangements.[3] This can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

Concurrently, the gamma-keto acid functionality is a key structural feature in a variety of biologically active molecules and metabolic intermediates.[4][5] These compounds are recognized for their diverse chemical reactivity, making them valuable precursors in the synthesis of a wide range of bioactive compounds, including pharmaceuticals and agrochemicals.[5] Their involvement in critical biological pathways, such as the Krebs cycle, underscores their inherent biocompatibility and potential for targeted therapeutic intervention.[4]

This in-depth technical guide provides a comprehensive overview of 5-Cyclobutyl-5-oxovaleric acid, from its synthesis and chemical properties to its potential applications in drug development. We will explore rational synthetic strategies, detail experimental protocols, and discuss the underlying chemical principles that govern its reactivity. Furthermore, we will delve into the potential biological significance of this molecule, drawing parallels with known bioactive cyclobutane-containing compounds and gamma-keto acids to illuminate its therapeutic promise.

Chemical Properties and Physicochemical Profile

PropertyPredicted Value/RangeRationale
Molecular Formula C9H14O3Based on the chemical structure.
Molecular Weight 170.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other keto acids and cyclobutane derivatives.[6]
Boiling Point > 200 °CExpected to be higher than cyclobutanecarboxylic acid (195 °C) due to increased molecular weight and polarity.[6]
Solubility Soluble in organic solvents (e.g., chloroform, methanol), slightly soluble in water.The carboxylic acid group imparts some water solubility, while the cyclobutyl and alkyl chain contribute to lipophilicity.[6]
pKa ~4.5 - 5.0Similar to other aliphatic carboxylic acids.[6]

Synthetic Strategies and Methodologies

The synthesis of 5-Cyclobutyl-5-oxovaleric acid can be approached through several strategic disconnections. Two plausible and efficient synthetic routes are detailed below, leveraging well-established organometallic and electrophilic aromatic substitution chemistries.

Route 1: Grignard Reagent Addition to Glutaric Anhydride

This approach represents a convergent and highly efficient method for the construction of the target molecule. The key transformation involves the nucleophilic addition of a cyclobutyl Grignard reagent to glutaric anhydride, followed by an acidic workup.

G A Cyclobutyl Bromide C Cyclobutylmagnesium Bromide (Grignard Reagent) A->C Formation B Magnesium Turnings (in dry ether) E Intermediate Adduct C->E Nucleophilic Addition D Glutaric Anhydride G 5-Cyclobutyl-5-oxovaleric Acid E->G Hydrolysis F Aqueous Acid Workup (e.g., HCl)

Caption: Grignard-based synthesis of 5-Cyclobutyl-5-oxovaleric acid.

  • Preparation of Cyclobutylmagnesium Bromide:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of cyclobutyl bromide in anhydrous diethyl ether.

    • Add a small portion of the cyclobutyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining cyclobutyl bromide solution to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Glutaric Anhydride:

    • In a separate flask, dissolve glutaric anhydride in anhydrous tetrahydrofuran (THF).

    • Cool the solution of glutaric anhydride to 0 °C in an ice bath.

    • Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the glutaric anhydride solution via a cannula.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude 5-Cyclobutyl-5-oxovaleric acid by column chromatography on silica gel or by distillation under reduced pressure.

Route 2: Friedel-Crafts Acylation

An alternative strategy involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by oxidation. However, a more direct, albeit potentially less common, approach would be the acylation of cyclobutane with a derivative of glutaric acid. A more plausible variation involves the use of cyclobutanecarbonyl chloride and a suitable five-carbon synthon.

G A Cyclobutanecarboxylic Acid C Cyclobutanecarbonyl Chloride A->C Chlorination B Thionyl Chloride (SOCl₂) F Acylium Ion Intermediate C->F Activation D Glutaric Anhydride E Lewis Acid (e.g., AlCl₃) G 5-Cyclobutyl-5-oxovaleric Acid F->G Acylation

Caption: Friedel-Crafts acylation approach to 5-Cyclobutyl-5-oxovaleric acid.

  • Synthesis of Cyclobutanecarbonyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place cyclobutanecarboxylic acid.

    • Slowly add thionyl chloride to the carboxylic acid at room temperature.[7][8]

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.[9]

    • Distill the excess thionyl chloride, and then distill the cyclobutanecarbonyl chloride under reduced pressure to obtain the pure acid chloride.

  • Friedel-Crafts Acylation:

    • To a suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add cyclobutanecarbonyl chloride dropwise.

    • To this mixture, add a solution of glutaric anhydride in the same solvent.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the progress by thin-layer chromatography.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography.

Spectroscopic Characterization

The structural elucidation of 5-Cyclobutyl-5-oxovaleric acid would rely on a combination of standard spectroscopic techniques.

Spectroscopic TechniqueExpected Key Signals
¹H NMR - Multiplets in the region of 1.8-2.5 ppm corresponding to the cyclobutane ring protons. - A multiplet around 3.0-3.5 ppm for the methine proton of the cyclobutane ring adjacent to the carbonyl group. - Triplets around 2.4-2.8 ppm for the methylene groups of the valeric acid chain. - A broad singlet above 10 ppm for the carboxylic acid proton.
¹³C NMR - A signal above 200 ppm for the ketone carbonyl carbon. - A signal around 175-180 ppm for the carboxylic acid carbonyl carbon. - Signals in the range of 20-50 ppm for the carbons of the cyclobutane ring and the valeric acid chain.[10]
IR Spectroscopy - A strong, sharp absorption band around 1710-1720 cm⁻¹ for the ketone C=O stretch. - A strong, sharp absorption band around 1700-1710 cm⁻¹ for the carboxylic acid C=O stretch. - A broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.[10]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage adjacent to the carbonyl groups.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural amalgamation of a cyclobutane ring and a gamma-keto acid moiety in 5-Cyclobutyl-5-oxovaleric acid suggests a multitude of potential applications in drug discovery.

As a Scaffold for Novel Therapeutics

The cyclobutane unit can act as a rigid scaffold to present the valeric acid side chain in a specific conformation, potentially leading to enhanced interactions with biological targets. This conformational constraint can be advantageous in designing inhibitors for enzymes or ligands for receptors where a precise spatial arrangement of functional groups is critical for activity.[2] For instance, recent studies have highlighted the successful incorporation of cyclobutane derivatives in the development of potent inhibitors for enzymes like acetyl-CoA carboxylase, which are relevant in the treatment of nonalcoholic steatohepatitis.[3]

As a Precursor for Bioactive Molecules

The gamma-keto acid functionality is a versatile handle for further chemical modifications. The ketone can be a site for nucleophilic additions or reductions, while the carboxylic acid can be converted to esters, amides, or other derivatives. This allows for the generation of a diverse library of compounds for high-throughput screening and lead optimization. Keto acids are recognized as important intermediates in the synthesis of various pharmaceuticals.[5]

Potential Therapeutic Areas

Given the biological relevance of both the cyclobutane and gamma-keto acid motifs, 5-Cyclobutyl-5-oxovaleric acid and its derivatives could be explored for a range of therapeutic applications, including:

  • Anticancer Agents: The conformational rigidity imparted by the cyclobutane ring can be exploited to design molecules that selectively target protein-protein interactions or specific enzyme active sites implicated in cancer progression.[2]

  • Metabolic Disorders: As keto acids are integral to metabolic pathways, derivatives of 5-cyclobutyl-5-oxovaleric acid could be designed to modulate enzymes involved in metabolic disorders.[1]

  • Infectious Diseases: The cyclobutane scaffold has been found in natural products with antimicrobial and antibacterial activities, suggesting that derivatives of the title compound could be explored as novel anti-infective agents.[11]

Illustrative Biological Pathway: Potential Modulation of Cellular Signaling

While the specific biological targets of 5-Cyclobutyl-5-oxovaleric acid are yet to be elucidated, we can hypothesize its potential involvement in cellular signaling pathways based on the known activities of structurally related molecules. For instance, gamma-keto acids can influence metabolic pathways that are intricately linked to cellular signaling.

G cluster_0 Cellular Environment cluster_1 Metabolic Pathway cluster_2 Downstream Signaling 5-C-5-OVA 5-Cyclobutyl-5-oxovaleric Acid Derivative Enzyme Target Enzyme (e.g., Kinase, Dehydrogenase) 5-C-5-OVA->Enzyme Inhibition / Modulation Metabolite_B Metabolite B Enzyme->Metabolite_B Metabolite_A Metabolite A Metabolite_A->Enzyme Signaling_Protein Signaling Protein Metabolite_B->Signaling_Protein Activation / Inhibition Transcription_Factor Transcription Factor Signaling_Protein->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Cyclobutyl-5-oxovaleric Acid from Cyclobutyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 5-cyclobutyl-5-oxovaleric acid, a valuable keto-acid intermediate for pharmaceutical and materials science research. The protocol details a robust two-step synthetic sequence beginning with the readily available starting material, cyclobutyl cyanide. The core transformation involves a Grignard reaction between cyclobutyl cyanide and the Grignard reagent derived from ethyl 4-bromobutyrate, followed by saponification of the resulting keto-ester. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, step-by-step procedures, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

5-Cyclobutyl-5-oxovaleric acid is a bifunctional molecule featuring both a ketone and a carboxylic acid. This structure makes it an attractive building block for creating more complex molecular architectures, including heterocyclic compounds and long-chain functionalized polymers. The synthesis strategy outlined herein was designed for its efficiency and reliance on well-established, high-yielding chemical transformations.

The chosen synthetic pathway leverages the inherent electrophilicity of the nitrile carbon. Nitriles react with potent nucleophiles like Grignard reagents to form a new carbon-carbon bond, yielding a ketone after aqueous workup.[1] This method is superior to alternatives that might require the conversion of the cyanide to other functional groups, as it utilizes the starting material's reactivity directly.

Overall Reaction Scheme:

  • Step 1: Grignard Reaction to form Ethyl 5-cyclobutyl-5-oxopentanoate Cyclobutyl-CN + BrMg(CH₂)₃COOEt → Cyclobutyl-CO-(CH₂)₃COOEt

  • Step 2: Saponification to form 5-Cyclobutyl-5-oxovaleric Acid Cyclobutyl-CO-(CH₂)₃COOEt + NaOH → Cyclobutyl-CO-(CH₂)₃COOH

Mechanistic Rationale

Part A: Grignard Reaction of a Nitrile

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and carbanionic in character.[2] The reaction commences with the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile's cyano group.[3] This addition breaks the carbon-nitrogen pi bond, forming a resonance-stabilized magnesium salt of an imine.[2][4] This intermediate is stable and does not react further with another equivalent of the Grignard reagent, which is a key difference from reactions with esters or acid chlorides.[1] Subsequent quenching with aqueous acid protonates the imine, which is then rapidly hydrolyzed to the corresponding ketone.[4][5]

Part B: Base-Catalyzed Ester Hydrolysis (Saponification)

The second step is a classic saponification reaction. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. An acid-base reaction between the newly formed carboxylic acid and the ethoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt.[6] A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid product.

Experimental Guide

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Cyclobutyl Cyanide≥98%Sigma-AldrichToxic, handle with care.
Magnesium Turnings≥99.5%Sigma-AldrichActivate before use.
Ethyl 4-bromobutyrate≥98%Sigma-AldrichLachrymator.
IodineACS ReagentFisher ScientificFor Grignard initiation.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeRequired for Grignard reaction.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Sodium Hydroxide (NaOH)ACS ReagentVWRFor hydrolysis.
Hydrochloric Acid (HCl)ConcentratedVWRFor workup and acidification.
Sodium Bicarbonate (NaHCO₃)Saturated Soln.-For washing.
Brine (NaCl)Saturated Soln.-For washing.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying.

Equipment:

  • Three-neck round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Reflux condenser and dropping funnel

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Ice bath and heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Critical Safety Precautions
  • Cyanide Handling: Cyclobutyl cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[7] All manipulations must be performed in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[9][10] Have a cyanide poisoning first-aid kit and trained personnel available.

  • Grignard Reagents: Grignard reagents are sensitive to moisture and air.[11] The reaction must be conducted under strictly anhydrous and inert conditions. Diethyl ether and THF are highly flammable.

  • General Precautions: Always work in a well-ventilated area. Avoid contact of reagents with skin and eyes. Handle corrosive acids and bases with care.

Step-by-Step Synthesis Protocol

Workflow Overview

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Saponification & Purification A Setup Anhydrous Apparatus B Prepare Grignard Reagent (EtOOC(CH₂)₃MgBr) A->B C React with Cyclobutyl Cyanide B->C D Acidic Quench & Workup C->D E Isolate Crude Keto-ester D->E F Hydrolyze Keto-ester with NaOH E->F Proceed with crude product G Acidify to Precipitate F->G H Extract & Isolate Crude Acid G->H I Purify by Recrystallization H->I J Characterize Final Product I->J

Caption: Overall workflow for the synthesis of 5-cyclobutyl-5-oxovaleric acid.

Part 1: Synthesis of Ethyl 5-cyclobutyl-5-oxopentanoate
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of ethyl 4-bromobutyrate (1.0 eq.) in anhydrous THF (2 M concentration).

  • Add ~10% of the ethyl 4-bromobutyrate solution to the magnesium turnings. If the reaction does not initiate (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun.

  • Once initiated, add the remaining ethyl 4-bromobutyrate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: Prepare a solution of cyclobutyl cyanide (1.1 eq.) in anhydrous THF (3 M). Cool the Grignard solution to 0 °C using an ice bath.

  • Add the cyclobutyl cyanide solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup and Isolation: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding it to a stirred solution of 1 M HCl (2.5 eq.) in an ice bath.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 75 mL), water (1 x 75 mL), and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 5-cyclobutyl-5-oxopentanoate, typically as a pale yellow oil. The product can be used in the next step without further purification.

Part 2: Saponification and Purification
  • Hydrolysis: Dissolve the crude keto-ester from Part 1 in a mixture of ethanol and water (2:1 v/v). Add a 10% aqueous solution of NaOH (2.5 eq.) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl. A white precipitate of the product should form.

  • Isolation and Purification: Extract the product from the acidic aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to afford 5-cyclobutyl-5-oxovaleric acid as a white crystalline solid.

Data Summary and Troubleshooting

ParameterValue / Observation
Reactant Ratio 1.1 eq. Nitrile : 1.0 eq. Bromoester : 1.2 eq. Mg
Reaction Time Grignard: 4-5 hours; Hydrolysis: 2-4 hours
Temperature Grignard: 0 °C to RT; Hydrolysis: Reflux
Expected Yield 60-75% over two steps
Final Product White crystalline solid
Expected M.P. Literature-dependent; requires characterization

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. Inactive magnesium surface; wet glassware or solvent.Crush Mg turnings under argon; add a small crystal of iodine or 1,2-dibromoethane; ensure all equipment is rigorously dried.
Low yield of keto-ester. Incomplete Grignard formation; side reactions (e.g., Wurtz coupling).Ensure slow addition of halide to prevent local overheating; use high-quality anhydrous solvents.
Incomplete hydrolysis. Insufficient reaction time or base.Increase reflux time; add more NaOH solution and monitor by TLC.
Oily product after acidification. Product may have a low melting point or impurities.Try extracting with a different solvent; attempt purification via column chromatography (silica gel, ethyl acetate/hexanes with 1% acetic acid).

Conclusion

This application note details an effective and reproducible two-step synthesis of 5-cyclobutyl-5-oxovaleric acid from cyclobutyl cyanide. By carefully controlling reaction conditions, particularly the anhydrous nature of the Grignard reaction, researchers can reliably obtain this valuable chemical intermediate in good yield. The provided mechanistic insights and troubleshooting guide serve to empower scientists in overcoming common experimental challenges, facilitating further research and development.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Ketones: Grignard Reaction. [Link]

  • Weizmann, C., Blum-Bergmann, O., & Bergmann, F. (1935). 325. The reaction of Grignard reagents with some succinic anhydrides. Journal of the Chemical Society (Resumed), 1370. [Link]

  • This reference was not used in the final document.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. [Link]

  • This reference was not used in the final document.
  • This reference was not used in the final document.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

  • Weizmann, C., Blum-Bergmann, O., & Bergmann, F. (1935). 1370 Reactiofl of Grignard Reagents with Some Succinic Anhydrides. Journal of the Chemical Society (Resumed). [Link]

  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

  • This reference was not used in the final document.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. [Link]

  • The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. YouTube. [Link]

  • This reference was not used in the final document.
  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • This reference was not used in the final document.
  • This reference was not used in the final document.
  • SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. [Link]

  • Chemistry The Mystery of Molecules. (2024, March 21). MCQ-164: Reaction of Anhydride & 2 equivalent Grignard reagents. YouTube. [Link]

  • This reference was not used in the final document.

Sources

Application Notes and Protocols for the Exploratory Synthesis of 5-Cyclobutyl-5-oxovaleric Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed theoretical framework and an exploratory experimental protocol for the synthesis of 5-Cyclobutyl-5-oxovaleric acid. The proposed synthetic route is based on the Friedel-Crafts acylation of cyclobutane with glutaric anhydride. While Friedel-Crafts acylation is a cornerstone reaction for the functionalization of aromatic systems, its application to cycloalkanes is not well-established and presents significant chemical challenges.[1][2][3] This guide is intended for researchers interested in exploring novel synthetic pathways and expanding the scope of classical organic reactions. The content herein is structured to provide a comprehensive understanding of the underlying chemical principles, potential hurdles, and a robust analytical approach to characterize the target molecule and potential byproducts.

Introduction: Expanding the Frontiers of Friedel-Crafts Chemistry

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4] It traditionally involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] This powerful reaction facilitates the introduction of an acyl group onto an aromatic ring, leading to the formation of aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[3] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable regioselectivity.[4]

This application note ventures into uncharted territory by proposing the use of Friedel-Crafts acylation for the synthesis of a non-aromatic keto acid, 5-Cyclobutyl-5-oxovaleric acid. This endeavor is challenging due to the inherent inertness of C-H bonds in cycloalkanes compared to the electron-rich π-system of aromatic rings. The high ring strain of the cyclobutane nucleus further complicates the reaction, introducing the possibility of ring-opening and rearrangement side reactions.

The proposed reaction is as follows:

Reaction_Scheme cluster_reactants Reactants cluster_products Product Cyclobutane Cyclobutane Plus + GlutaricAnhydride Glutaric Anhydride Catalyst Lewis Acid (e.g., AlCl₃) GlutaricAnhydride->Catalyst TargetMolecule 5-Cyclobutyl-5-oxovaleric acid Catalyst->TargetMolecule

Caption: Proposed Friedel-Crafts acylation for 5-Cyclobutyl-5-oxovaleric acid.

Mechanistic Considerations and Potential Challenges

The proposed mechanism follows the general principles of Friedel-Crafts acylation, involving the formation of a highly electrophilic acylium ion from glutaric anhydride and a Lewis acid. This electrophile would then be attacked by a C-H bond of cyclobutane.

Mechanism GlutaricAnhydride Glutaric Anhydride Complex Anhydride-Lewis Acid Complex GlutaricAnhydride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion Intermediate Complex->AcyliumIon Ring Opening SigmaComplex Sigma Complex (Carbocation) AcyliumIon->SigmaComplex Cyclobutane Cyclobutane Cyclobutane->SigmaComplex Nucleophilic Attack ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 5-Cyclobutyl-5-oxovaleric acid ProductComplex->FinalProduct Workup Aqueous Workup Workup->FinalProduct Protonation

Caption: Proposed mechanistic pathway for the acylation of cyclobutane.

Key Challenges:

  • Low Reactivity of Cycloalkanes: The C-H bonds of cyclobutane are significantly less nucleophilic than the π-electrons of an aromatic ring, potentially leading to very low reaction rates or the need for harsh reaction conditions.

  • Ring Strain and Rearrangement: Cyclobutane possesses considerable ring strain (approximately 26 kcal/mol). Under the influence of a strong Lewis acid, the intermediate carbocation could undergo ring-opening to form a more stable, acyclic carbocation, leading to undesired byproducts.

  • Catalyst Stoichiometry: As with conventional Friedel-Crafts acylations, the Lewis acid is likely to complex with the carbonyl oxygen of the product, necessitating the use of stoichiometric amounts of the catalyst.[3]

  • Competing Reactions: The acylium ion could potentially react with another molecule of glutaric anhydride or undergo intermolecular reactions if the concentration of cyclobutane is not sufficiently high.

Exploratory Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Cyclobutane≥98%(e.g., Sigma-Aldrich)Highly volatile and flammable.
Glutaric Anhydride≥99%(e.g., Sigma-Aldrich)Store in a desiccator.
Aluminum Chloride (Anhydrous)≥99.99%(e.g., Sigma-Aldrich)Handle under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)Store over molecular sieves.
Hydrochloric Acid (HCl)Concentrated (37%)(e.g., Fisher Scientific)Corrosive.
Diethyl EtherAnhydrous(e.g., Sigma-Aldrich)Flammable.
Sodium Sulfate (Anhydrous)Reagent Grade(e.g., VWR)

Instrumentation:

  • Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Inert atmosphere setup (e.g., nitrogen or argon line).

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone).

  • Rotary evaporator.

  • Standard glassware for workup and purification.

Step-by-Step Procedure:

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition1 2. Addition of AlCl₃ to DCM Setup->Addition1 Cooling 3. Cooling to -10 °C Addition1->Cooling Addition2 4. Slow Addition of Glutaric Anhydride in DCM Cooling->Addition2 Addition3 5. Slow Addition of Cyclobutane Addition2->Addition3 Reaction 6. Reaction at 0-5 °C (Monitor by TLC/GC-MS) Addition3->Reaction Quenching 7. Quenching with Ice/Conc. HCl Reaction->Quenching Extraction 8. Extraction with Diethyl Ether Quenching->Extraction Washing 9. Washing and Drying of Organic Layer Extraction->Washing Purification 10. Purification by Column Chromatography or Recrystallization Washing->Purification Analysis 11. Characterization (NMR, IR, MS) Purification->Analysis

Caption: A step-by-step workflow for the proposed synthesis.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: In the dropping funnel, prepare a solution of glutaric anhydride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.

  • Initial Cooling: Cool the suspension of aluminum chloride in DCM to -10 °C using an appropriate cooling bath.

  • Addition of Acylating Agent: Add the solution of glutaric anhydride dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the temperature below -5 °C.

  • Addition of Cyclobutane: Slowly add cyclobutane (1.5 eq.) to the reaction mixture. Caution: Cyclobutane is a gas at room temperature and should be handled with care, possibly condensed at low temperature before addition or bubbled through the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to 0-5 °C and stir for 2-4 hours. Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after quenching.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Product Characterization and Data Analysis

Thorough characterization is crucial to confirm the identity of the desired product and to identify any potential byproducts.

Expected Spectroscopic Data for 5-Cyclobutyl-5-oxovaleric acid:

Technique Expected Observations
¹H NMR - A broad singlet for the carboxylic acid proton (~10-12 ppm).- A multiplet for the proton on the carbon alpha to the cyclobutyl ketone.- Triplets for the methylene groups of the valeric acid chain (~2.2-2.8 ppm).- Multiplets for the protons of the cyclobutyl ring.
¹³C NMR - A signal for the carboxylic acid carbonyl (~175-185 ppm).- A signal for the ketone carbonyl (~200-210 ppm).- Signals for the methylene carbons of the valeric acid chain.- Signals for the carbons of the cyclobutyl ring.
IR Spectroscopy - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- A C=O stretch for the carboxylic acid (~1710 cm⁻¹).- A C=O stretch for the ketone (~1700 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄O₃ = 170.21 g/mol ).- Fragmentation patterns corresponding to the loss of water, COOH, and cleavage of the cyclobutyl ring.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion Insufficient reactivity of cyclobutane.- Increase reaction temperature cautiously (monitor for side products).- Use a more potent Lewis acid (e.g., AlBr₃), but be aware of increased side reactions.- Increase reaction time.
Formation of multiple products Ring-opening of cyclobutane or other rearrangements.- Maintain a low reaction temperature.- Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂), although this may reduce the overall yield.
Polymerization/tar formation Reaction conditions are too harsh.- Ensure efficient stirring and slow, controlled addition of reagents.- Maintain a low reaction temperature.
Product isolation is difficult The product is highly polar.- Use a more polar eluent system for column chromatography.- Consider derivatization to a less polar ester for purification, followed by hydrolysis.

Conclusion

The synthesis of 5-Cyclobutyl-5-oxovaleric acid via the Friedel-Crafts acylation of cyclobutane with glutaric anhydride represents a novel and challenging extension of a classic organic reaction. The protocol and considerations outlined in this application note provide a solid foundation for researchers to explore this synthetic route. Success in this endeavor would not only provide access to a novel keto acid but also contribute valuable insights into the scope and limitations of Friedel-Crafts reactions with non-aromatic substrates. Careful control of reaction conditions and a robust analytical approach will be paramount to navigating the anticipated challenges and achieving the desired synthetic outcome.

References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Csende, F., & Stájer, G. (2002). METHODS FOR PREPARATION OF γ- AND δ-OXO ACIDS AS USEFUL SYNTHONS FOR HETEROCYCLES. Revista de Chimie, 53(1), 1-10.
  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. [Link]

Sources

Application Notes and Protocols: 5-Cyclobutyl-5-oxovaleric Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Scaffold for Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with an increasing demand for novel molecular scaffolds that offer superior physicochemical and pharmacokinetic properties. The cyclobutane ring, once considered a niche structural motif, is now recognized for its significant contributions to drug design.[1] Its unique, puckered three-dimensional structure can enhance metabolic stability, provide conformational rigidity, and serve as a versatile bioisostere for various functional groups.[1][2]

This guide introduces 5-Cyclobutyl-5-oxovaleric acid , a bifunctional building block poised to address several contemporary challenges in drug development. Possessing both a reactive ketone and a versatile carboxylic acid, this molecule offers two orthogonal handles for chemical modification. This dual functionality allows for its application as both a core scaffold component for creating new chemical entities and as a rigid linker in the construction of complex bioconjugates. These application notes will provide a detailed exploration of the strategic utility of 5-Cyclobutyl-5-oxovaleric acid, complete with theoretical frameworks and actionable experimental protocols.

Part 1: Physicochemical Profile and Synthetic Rationale

5-Cyclobutyl-5-oxovaleric acid merges the desirable properties of the cyclobutyl moiety with the synthetic versatility of its keto-acid structure. The cyclobutyl group often reduces the planarity of a molecule and can fill hydrophobic pockets in target proteins, while the functional groups provide anchor points for molecular elaboration.[1]

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Functional Groups 1x Carboxylic Acid, 1x Ketone
Key Structural Feature Cyclobutyl Ring
Potential Applications Scaffold Synthesis, Linker Chemistry

The carboxylic acid is a classical handle for forming stable amide bonds, esters, or for salt formation to modulate solubility. The ketone provides a distinct reaction site for transformations such as reductive amination, Wittig reactions, or the formation of heterocyclic systems like hydantoins and oxazolones.[3][4]

Caption: Structure of 5-Cyclobutyl-5-oxovaleric acid with key reactive sites.

Part 2: Application as a Scaffold Component in Lead Optimization

The incorporation of small aliphatic rings is a proven strategy to enhance the three-dimensionality and metabolic stability of drug candidates.[5] The cyclobutyl group in 5-Cyclobutyl-5-oxovaleric acid can serve as a non-aromatic, rigid bioisostere for a phenyl ring or a gem-dimethyl group, often leading to improved solubility and pharmacokinetic profiles.[1][5]

Causality in Experimental Design: When a lead compound with a flexible alkyl chain or a metabolically labile phenyl group shows poor in vivo performance, replacing it with a scaffold derived from 5-Cyclobutyl-5-oxovaleric acid can be a logical next step. The cyclobutyl moiety restricts bond rotation, which can lock the molecule into a more bioactive conformation, potentially increasing potency while simultaneously blocking sites of metabolic oxidation.[1]

Hypothetical Application: Kinase Inhibitor Synthesis

Many kinase inhibitors bind to the ATP-binding pocket. A common strategy involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase, and various substituents that occupy adjacent hydrophobic pockets. The cyclobutyl group is well-suited to occupy such a pocket.

cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Inhibitor derived from 5-Cyclobutyl-5-oxovaleric acid Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a generic kinase pathway by a cyclobutyl-containing molecule.

Protocol 1: Synthesis of a Hypothetical Aminopyrimidine Kinase Inhibitor

This protocol describes a two-step synthesis to create a hypothetical kinase inhibitor scaffold. The carboxylic acid is first converted to an amide, and the ketone is then used in a reductive amination to introduce a key pharmacophore.

Workflow Diagram:

Start 5-Cyclobutyl- 5-oxovaleric acid Step1 Amide Coupling (HBTU, DIPEA) + Aniline Derivative Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Reductive Amination (NaBH(OAc)3) + Aminopyrimidine Intermediate->Step2 Product Final Inhibitor Product Step2->Product Purification Purification (Chromatography) Product->Purification

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Step 1: Amide Coupling

  • Rationale: To a solution of 5-Cyclobutyl-5-oxovaleric acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HBTU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). The use of HBTU as a coupling agent efficiently activates the carboxylic acid for nucleophilic attack, while DIPEA acts as a non-nucleophilic base to neutralize the resulting acid.

  • Stir the mixture at room temperature for 20 minutes to ensure complete activation.

  • Add the desired aniline derivative (e.g., 4-fluoroaniline, 1.0 eq) to the activated acid solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. This aqueous work-up removes residual DMF, DIPEA, and other water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 2: Reductive Amination

  • Rationale: Dissolve the crude amide intermediate (1.0 eq) and a key pharmacophore, such as 2-amino-4-methylpyrimidine (1.1 eq), in anhydrous Dichloroethane (DCE, 0.1 M). DCE is a good solvent for reductive amination and is compatible with the mild reducing agent.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion formed in situ much faster than it reduces the ketone, minimizing side reactions.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the product with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the final compound.

Part 3: Application as a Bifunctional Linker in Drug Conjugates

Targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), are at the forefront of precision medicine.[6] These constructs require a linker that connects the targeting vehicle to a cytotoxic payload. The linker's properties are critical, influencing the conjugate's stability in circulation and the efficiency of drug release at the target site.[6][7]

5-Cyclobutyl-5-oxovaleric acid is an attractive candidate for a novel linker scaffold.

  • The carboxylic acid provides a stable attachment point to amine residues on antibodies or peptides.

  • The ketone allows for the conjugation of payloads through acid-labile linkages, such as hydrazones, which are designed to cleave in the low-pH environment of endosomes and lysosomes.[8]

  • The cyclobutyl core offers conformational rigidity, which can help prevent aggregation and provide optimal spacing between the antibody and the payload. This is supported by computational studies that have identified cyclobutane structures as fitting well within enzyme binding pockets, suggesting their utility in cleavable linker designs.[9]

cluster_linker Linker Structure Detail cluster_release Drug Release Mechanism PDC Targeting Peptide 5-Cyclobutyl-5-oxovaleric Acid Linker Cytotoxic Payload LinkerDetail Peptide-NH-CO-(CH₂)₃-C(=O)-[Cyclobutyl]-C(=N-NH-Drug) Lysosome Low pH of Lysosome (pH 4.5-5.0) Cleavage Hydrazone Bond Cleavage Lysosome->Cleavage Acid Catalysis Release Payload Released Cleavage->Release

Caption: A hypothetical Peptide-Drug Conjugate (PDC) using the cyclobutyl linker.

Protocol 2: Synthesis of a Drug-Linker Conjugate for Bioconjugation

This protocol details the synthesis of a drug-linker construct where a payload containing a hydrazine moiety is attached to 5-Cyclobutyl-5-oxovaleric acid, preparing it for subsequent coupling to a biomolecule.

Step 1: Hydrazone Formation with Payload

  • Rationale: Dissolve 5-Cyclobutyl-5-oxovaleric acid (1.2 eq) in a mixture of ethanol and a small amount of acetic acid (catalyst). The acidic conditions promote the formation of the hydrazone.

  • Add the hydrazine-containing payload (e.g., a derivative of a potent cytotoxic agent, 1.0 eq) to the solution.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is typically driven by the removal of water, although in this case, it often proceeds to high conversion without special measures.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Purification: The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by flash chromatography or preparative HPLC to yield the pure drug-linker construct.

Step 2: Activation of Carboxylic Acid for Bioconjugation

  • Rationale: The resulting drug-linker construct, which now has a free carboxylic acid, must be activated for efficient coupling to the amine groups (e.g., lysine side chains) of a peptide or antibody. A common method is the formation of an N-Hydroxysuccinimide (NHS) ester.

  • Dissolve the drug-linker construct (1.0 eq) in anhydrous DMF or DMSO.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Validation: The formation of the NHS ester can be confirmed by LC-MS. This activated drug-linker is highly susceptible to hydrolysis and should be used immediately in the subsequent bioconjugation step without extensive purification. The byproduct dicyclohexylurea (DCU) from the DCC coupling is poorly soluble and can often be removed by filtration.

This activated drug-linker is now ready for conjugation to the targeting biomolecule in an appropriate aqueous buffer system, typically at a slightly basic pH (7.5-8.5) to ensure the deprotonation of lysine amino groups.

Conclusion

5-Cyclobutyl-5-oxovaleric acid represents a highly versatile and promising building block for medicinal chemistry. Its unique combination of a rigid cyclobutyl core and two orthogonal reactive handles provides a powerful tool for addressing key challenges in drug design, from improving the pharmacokinetic profiles of small molecule scaffolds to engineering next-generation linkers for targeted therapies. The protocols and strategies outlined in this guide provide a foundational framework for researchers to unlock the full potential of this valuable synthetic intermediate.

References

  • Willems, D., Singh, A., & de Gelder, R. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). [Link]

  • Zhang, W., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Krasavin, M., et al. (2022). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 27(19), 6598. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • D'Souza, C., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics, 13(7), 953. [Link]

  • Staub, I., et al. (2021). Group 13 Lewis acid-mediated formation of 5-oxazolone derivatives from tert-butyl isocyanoacetate. Chemical Communications, 57(90), 11996-11999. [Link]

  • Request PDF. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. ResearchGate. [Link]

  • Taylor, E. C., et al. (1993). Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. Journal of Medicinal Chemistry, 36(25), 4023-4030. [Link]

  • Avenoza, A., et al. (2003). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 14(16), 2415-2421. [Link]

  • Senter, P. D., et al. (2014). A versatile acid-labile linker for antibody–drug conjugates. MedChemComm, 5(9), 1355-1358. [Link]

  • Simůnek, P., & Klecan, O. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(12), 2327. [Link]

  • Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616. [Link]

  • El-Seedi, H. R., et al. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytochemistry Letters, 10, xxx-xxx. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. [Link]

  • Fülöp, F., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 230-236. [Link]

  • Michael, J. P. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Alkaloids: Chemistry and Biology, 66, 1-125. [Link]

  • Valerio, R. B., et al. (2022). Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells. Marine Drugs, 20(11), 698. [Link]

  • Scott, J. S., & Williams, G. D. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(6), 636-655. [Link]

  • Journal of Chemical Health Risks. (2022). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • D'Souza, C., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 15(12), 1475. [Link]

  • ChemRxiv. (2023). Exo-Cleavable Linkers: A Paradigm Shift for Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. [Link]

  • Wagner, A., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Bioconjugate Chemistry, 33(10), 1857-1862. [Link]

  • Al-Rimawi, F. (2022). Biological Activity and Applications of Natural Compounds. Applied Sciences, 12(15), 7794. [Link]

Sources

Application Note: Characterizing 5-Cyclobutyl-5-oxovaleric acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Keto-Acid Analogs

5-Cyclobutyl-5-oxovaleric acid is a novel small molecule with a distinct chemical architecture, featuring both a cyclobutyl ring and a keto-acid moiety. This combination of functional groups suggests its potential as a modulator of enzyme activity. The keto-acid functionality is present in several biologically active molecules and can mimic endogenous substrates for a variety of enzymes. For instance, α-ketoglutarate is a key intermediate in the citric acid cycle and a cofactor for numerous enzymes.[1] Analogs of valproic acid, a simple branched-chain carboxylic acid, are known to inhibit enzymes such as GABA transaminase and succinate semialdehyde dehydrogenase.[2] Furthermore, the incorporation of a cyclobutyl ring is a recognized strategy in medicinal chemistry to introduce favorable pharmacokinetic properties and to explore novel binding interactions with protein targets.[3][4]

This application note provides a comprehensive set of protocols to guide the initial characterization of 5-Cyclobutyl-5-oxovaleric acid as a potential enzyme inhibitor. We will outline a systematic workflow, from initial screening to determine inhibitory activity, to detailed kinetic studies to elucidate the mechanism of action. The protocols are designed to be adaptable to a wide range of enzyme targets. For illustrative purposes, we will use a hypothetical enzyme, "Cyclobutyl-keto Acid Reductase (CKAR)," which is presumed to be a target of interest.

Part 1: Initial Screening for Inhibitory Activity

The first step in evaluating a new compound is to determine if it exhibits any inhibitory effect on the target enzyme at a single, high concentration. This is typically performed as a rapid, qualitative or semi-quantitative assay.

Protocol 1: Single-Point Inhibition Assay

Objective: To rapidly assess if 5-Cyclobutyl-5-oxovaleric acid inhibits the activity of the target enzyme.

Materials:

  • Target Enzyme (e.g., purified CKAR)

  • Enzyme Substrate (e.g., a specific keto-acid for CKAR)

  • Cofactors (if required by the enzyme, e.g., NADH/NADPH)

  • Assay Buffer (optimized for enzyme stability and activity)

  • 5-Cyclobutyl-5-oxovaleric acid (stock solution in a suitable solvent, e.g., DMSO)

  • Positive Control Inhibitor (a known inhibitor of the target enzyme, if available)

  • Negative Control (solvent/vehicle, e.g., DMSO)

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance or fluorescence, depending on the assay method)

Procedure:

  • Prepare Reagent Solutions:

    • Dilute the target enzyme to a working concentration in pre-chilled assay buffer.

    • Prepare the substrate solution at a concentration equal to its Michaelis constant (Km), if known. Otherwise, use a concentration that yields a robust and linear reaction rate.

    • Prepare a high-concentration solution of 5-Cyclobutyl-5-oxovaleric acid (e.g., 100 µM) in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup in a 96-well Plate:

    • Blank Wells: Assay buffer only (for background correction).

    • 100% Activity Control Wells: Enzyme + Substrate + Negative Control (solvent).

    • Test Compound Wells: Enzyme + Substrate + 5-Cyclobutyl-5-oxovaleric acid.

    • Positive Control Wells: Enzyme + Substrate + Positive Control Inhibitor.

  • Pre-incubation:

    • Add the assay buffer, enzyme, and either the test compound, positive control, or negative control to the appropriate wells.

    • Incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the Reaction:

    • Add the substrate to all wells (except the blanks) to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the change in signal (e.g., absorbance at 340 nm for NADH/NADPH-dependent enzymes) over a set period in kinetic mode. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Test Compound Well / Rate of 100% Activity Control Well)] * 100

Expected Outcome: A significant percentage of inhibition (e.g., >50%) at the tested concentration suggests that 5-Cyclobutyl-5-oxovaleric acid is an inhibitor of the target enzyme and warrants further investigation.

Part 2: Determining Inhibitor Potency (IC50)

Once initial inhibitory activity is confirmed, the next step is to quantify the potency of the inhibitor. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5]

Protocol 2: IC50 Determination

Objective: To determine the concentration of 5-Cyclobutyl-5-oxovaleric acid that causes 50% inhibition of the target enzyme's activity.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a Serial Dilution of the Inhibitor:

    • Create a series of concentrations of 5-Cyclobutyl-5-oxovaleric acid by performing serial dilutions from a high-concentration stock solution. A 10-point, 3-fold dilution series is common, spanning a wide concentration range (e.g., from 100 µM down to the low nanomolar range).

  • Assay Setup:

    • Set up the 96-well plate as described in Protocol 1, but instead of a single concentration of the test compound, add the different concentrations from the serial dilution to the respective wells.

  • Pre-incubation, Reaction Initiation, and Data Acquisition:

    • Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 5-Cyclobutyl-5-oxovaleric acid as described in Protocol 1.

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor at which the curve passes through 50% inhibition.[5]

Data Presentation:

Inhibitor Concentration (µM)% Inhibition (Example Data)
10095.2
33.390.1
11.175.3
3.752.1
1.228.4
0.410.5
0.12.1

Note: This is example data for illustrative purposes.

Visualization of IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitor C Pre-incubate Enzyme with Inhibitor A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Measure Reaction Rates D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) F->G H Determine IC50 Value G->H Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor (EI) E->EI + Inhibitor (I) ES->E P Product (P) ES->P EI->E E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Simplified diagrams of competitive and non-competitive inhibition pathways.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 5-Cyclobutyl-5-oxovaleric acid as a potential enzyme inhibitor. By systematically performing a single-point screen, determining the IC50 value, and conducting detailed kinetic studies, researchers can gain valuable insights into the inhibitory potential and mechanism of action of this novel compound. These findings will be crucial for guiding further optimization efforts in drug discovery programs and for understanding the biological role of potential enzyme targets. Subsequent studies could involve structural biology approaches (e.g., X-ray crystallography) to visualize the binding mode of the inhibitor in the enzyme's active site, further informing structure-activity relationship (SAR) studies.

References

  • Ahmad, S. et al. (2015). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 10(11), 1838-1849. Available at: [Link]

  • Ghayur, A. et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 14(12), 1303. Available at: [Link]

  • Ren, S. et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available at: [Link]

  • Sebastián, C. et al. (2018). α-Ketoglutaric acid. In Wikipedia. Available at: [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. Available at: [Link]

  • Wen, H. et al. (2008). In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms. Xenobiotica, 38(6), 667-677. Available at: [Link]

  • Wikipedia. (2024). Enzyme inhibitor. In Wikipedia. Available at: [Link]

  • Zhang, D. et al. (2019). Low ketolytic enzyme levels in tumors predict ketogenic diet responses in cancer cell lines in vitro and in vivo. Journal of Lipid Research, 60(5), 1039-1051. Available at: [Link]

  • e-PG Pathshala. (n.d.). Biochemistry Enzyme kinetics. Available at: [Link]

  • Bio-protocol. (2019). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 5-Cyclobutyl-5-oxovaleric Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Cyclobutyl-5-oxovaleric acid. Here, we provide a comprehensive resource of frequently asked questions, troubleshooting guides, and detailed experimental protocols to address potential stability issues encountered when handling this compound in solution. Our goal is to equip you with the scientific understanding and practical knowledge to ensure the integrity of your experiments.

Introduction to the Stability of 5-Cyclobutyl-5-oxovaleric Acid

5-Cyclobutyl-5-oxovaleric acid is a γ-keto acid, a class of organic compounds characterized by a ketone group at the gamma position relative to a carboxylic acid. Unlike their β-keto acid counterparts, which are prone to thermal decarboxylation, γ-keto acids are generally more stable.[1] However, the presence of a strained cyclobutyl ring and the reactivity of the ketone and carboxylic acid functional groups can present unique stability challenges in solution.[2] Understanding these potential liabilities is crucial for obtaining reliable and reproducible experimental results. This guide will delve into the factors influencing the stability of 5-Cyclobutyl-5-oxovaleric acid and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Cyclobutyl-5-oxovaleric acid in solution?

A1: The stability of 5-Cyclobutyl-5-oxovaleric acid in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent. Extreme pH values (both acidic and basic) and elevated temperatures can catalyze degradation reactions.[3][4] Exposure to UV light may also induce photochemical degradation.[5][6]

Q2: How should I store stock solutions of 5-Cyclobutyl-5-oxovaleric acid?

A2: For optimal stability, stock solutions should be prepared in a suitable organic solvent, such as DMSO or ethanol, and stored at -20°C or lower in tightly sealed, light-protecting containers.[7] For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.

Q3: Is 5-Cyclobutyl-5-oxovaleric acid prone to degradation in aqueous buffers?

A3: Yes, prolonged storage in aqueous buffers, especially at neutral to alkaline pH, can lead to degradation. Hydrolysis of the keto group or other pH-dependent reactions may occur.[8] It is advisable to work with freshly prepared solutions or to conduct a preliminary stability study in your specific buffer system to determine the acceptable time frame for your experiments.

Q4: Can the cyclobutyl ring open or react under typical experimental conditions?

A4: The cyclobutyl group possesses significant ring strain, which can make it susceptible to ring-opening reactions under certain conditions, such as strong acid or heat.[2] While this is less likely under standard physiological conditions, it is a potential degradation pathway to be aware of, especially during forced degradation studies or when using harsh chemical treatments.

Q5: What are the visible signs of degradation I should look for in my solutions?

A5: Visual indicators of degradation can include a change in color, the appearance of turbidity or precipitation, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are essential for accurately assessing the stability of the compound.[9]

Troubleshooting Guide for Common Stability Issues

Problem Potential Cause(s) Recommended Action(s)
Loss of compound potency or activity over a short period. - Chemical Degradation: The compound may be unstable in the chosen solvent or buffer at the storage/experimental temperature. - Adsorption: The compound may be adsorbing to the surface of storage containers (e.g., certain plastics).- Verify Solution Stability: Perform a time-course analysis using HPLC to quantify the compound's concentration over time in your specific experimental conditions. - Optimize Storage: Store stock solutions in a non-reactive solvent (e.g., DMSO) at ≤ -20°C. Prepare aqueous dilutions immediately before use. - Use Appropriate Containers: Utilize low-binding microplates and tubes. Consider using glass or polypropylene containers.[10]
Inconsistent results between experimental replicates. - Incomplete Dissolution: The compound may not be fully dissolved, leading to variations in the actual concentration. - Time-Dependent Degradation: The compound may be degrading over the course of the experiment, affecting later samples more than earlier ones.- Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved. Visually inspect for any particulate matter. - Minimize Incubation Times: Plan your experiments to minimize the time the compound spends in aqueous solutions, especially at elevated temperatures. - Prepare Fresh Solutions: Prepare fresh dilutions of the compound from a stable stock solution for each experiment.
Appearance of unexpected peaks in HPLC chromatograms. - Degradation Products: New peaks are likely degradation products of 5-Cyclobutyl-5-oxovaleric acid. - Contamination: The new peaks could be from a contaminated solvent, buffer, or glassware.- Perform Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times relative to the parent peak.[11] - Run Blanks: Analyze your solvent and buffer as blank injections to rule out contamination.
Precipitation of the compound from solution. - Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent or buffer. - pH-Dependent Solubility: The solubility of the carboxylic acid is pH-dependent; it is generally more soluble at higher pH. - Degradation to an Insoluble Product: A degradation product may have lower solubility than the parent compound.- Determine Solubility: Experimentally determine the solubility of the compound in your specific buffer system. - Adjust pH: If working with a buffer, a slight increase in pH (while considering stability) may improve solubility. - Use a Co-solvent: For stock solutions, using a higher percentage of an organic co-solvent like DMSO or ethanol can increase solubility.

Experimental Protocols for Stability Assessment

Protocol 1: Solution Preparation and Handling

To minimize variability and ensure the integrity of your results, adhere to the following best practices for solution preparation:

  • Weighing: Use a calibrated analytical balance to accurately weigh the solid 5-Cyclobutyl-5-oxovaleric acid.

  • Stock Solution Preparation:

    • Dissolve the compound in a high-purity, anhydrous organic solvent such as DMSO or ethanol to a concentration of 10-50 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

    • Visually inspect the solution to ensure there is no undissolved material.

  • Storage of Stock Solutions:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your aqueous experimental buffer.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed a level that affects the biological system (typically <0.5%).

    • Use the working solution as soon as possible after preparation.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of 5-Cyclobutyl-5-oxovaleric acid. Method optimization may be required for your specific application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a more specific wavelength if a chromophore is present or derivatization is used).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the test solution in the initial mobile phase composition.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[11] These studies involve subjecting the compound to stress conditions to intentionally induce degradation.

  • Preparation of Test Solution: Prepare a solution of 5-Cyclobutyl-5-oxovaleric acid at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the test solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the test solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the test solution to a calibrated light source (e.g., UV-A and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the stability-indicating HPLC method to observe the formation of degradation products and the loss of the parent compound.

Potential Degradation Pathways

Based on the chemical structure of 5-Cyclobutyl-5-oxovaleric acid, several degradation pathways can be postulated. The following diagram illustrates some of these potential routes.

G cluster_main 5-Cyclobutyl-5-oxovaleric acid cluster_degradation Potential Degradation Pathways A 5-Cyclobutyl-5-oxovaleric acid B Hydrolysis of Ketone A->B H₂O, H⁺ or OH⁻ C Ring Opening of Cyclobutyl Group A->C Strong Acid / Heat D Decarboxylation (under harsh conditions) A->D High Temperature E Oxidation A->E Oxidizing Agent G A Define Experimental Conditions (Solvent, pH, Temperature) B Prepare Fresh Solution of 5-Cyclobutyl-5-oxovaleric acid A->B C Time Point 0 Analysis (HPLC) B->C D Incubate Solution under Defined Conditions B->D F Compare Chromatograms (Peak Area, New Peaks) C->F E Time Point X Analysis (HPLC) D->E E->F G Assess Stability (% Degradation) F->G

Caption: Workflow for a typical solution stability study.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available from: [Link]

  • Decarboxylation - Master Organic Chemistry. Available from: [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available from: [Link]

  • Keto acid - Wikipedia. Available from: [Link]

  • Aspects of tautomerism. 13. Alkaline hydrolysis of .gamma.-, .delta.-, and .epsilon.-keto esters and their desoxy analogs. Geometrical constraints on keto participation | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Oxidative Degradation of Aliphatic Carboxylic Acids by Photocatalysis with Bare and Ag Loaded TiO 2 Under UV Light Irradiation - ResearchGate. Available from: [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchGate. Available from: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - NIH. Available from: [Link]

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - ACS Publications. Available from: [Link]

  • Detection and quantification of α-keto-δ-(N(G),N(G)-dimethylguanidino)valeric acid: a metabolite of asymmetric dimethylarginine - PubMed. Available from: [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. Available from: [Link]

  • Storing Medical Products of Gamma Rays for Sterilization - Ebeam Machine. Available from: [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PubMed Central. Available from: [Link]

  • Valeric acid - Wikipedia. Available from: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential - MDPI. Available from: [Link]

  • Role of Oxidative Metabolism in the Effect of Valproic Acid on Markers of Cell Viability, Necrosis, and Oxidative Stress in Sandwich-Cultured Rat Hepatocytes - PubMed. Available from: [Link]

  • Changes in some physicochemical properties and fatty acid composition of irradiated meatballs during storage - NIH. Available from: [Link]

  • Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids - KOASAS. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Available from: [Link]

  • Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio. Available from: [Link]

  • The Photochemistry of α-Keto Acids and α-Keto Esters. I. Photolysis of Pyruvic Acid and Benzoylformic Acid | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Fundamentals of Gamma Irradiation Sterilization | STERIS AST TechTalk - YouTube. Available from: [Link]

  • Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4) | EPA. Available from: [Link]

  • Tuning the Selectivity of Electrochemical Levulinic Acid Reduction to 4-Hydroxyvaleric Acid: A Monomer for Biocompatible and Bio. Available from: [Link]

  • Photocatalytic reversible amination of α-keto acids on ZnS surface: Implications for the prebiotic metabolism - The Royal Society of Chemistry. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • Cyclobutyl Definition - Organic Chemistry Key Term - Fiveable. Available from: [Link]

  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Available from: [Link]

  • Gas chromatographic determination of α-keto acids in pharmaceutical preparation using 1,2-propylenediamine as derivatizing reagent | Request PDF - ResearchGate. Available from: [Link]

  • Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temperature - PubMed. Available from: [Link]

  • Chemical mechanism following hydrogen atom abstraction from cyclobutyl... - ResearchGate. Available from: [Link]

  • The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids | Request PDF - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Crystallization of 5-Cyclobutyl-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-cyclobutyl-5-oxovaleric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the crystallization of this keto acid, providing in-depth, scientifically grounded troubleshooting strategies. Our approach is rooted in established crystallographic principles and practical laboratory experience to ensure you can achieve high-purity crystalline material efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My 5-cyclobutyl-5-oxovaleric acid will not crystallize from solution. What should I do?

This is a common issue and can often be resolved by systematically evaluating and adjusting the crystallization conditions. The primary reason for crystallization failure is often related to the solvent system or the level of supersaturation.

Initial Diagnostic Questions:

  • What solvent are you using? The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.

  • What is the concentration of your solution? If the solution is too dilute, it may not become supersaturated upon cooling, thus preventing crystallization.

  • Is your starting material pure? Impurities can significantly inhibit crystal nucleation and growth.[1][2]

Troubleshooting Protocol: Inducing Crystallization
  • Increase Concentration: If you suspect the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound.[3] This can be done by gentle heating or by using a rotary evaporator.[3] After concentrating, allow the solution to cool slowly.

  • Induce Nucleation:

    • Seed Crystals: If you have a small amount of pure crystalline 5-cyclobutyl-5-oxovaleric acid, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Drastic Cooling (Shock Cooling): If slow cooling does not yield crystals, try placing the flask in an ice bath or even a dry ice/acetone bath for a short period. While this can sometimes lead to the formation of smaller crystals or even a powder, it can be a useful last resort to initiate crystallization.

  • Re-evaluate Your Solvent System: If the above steps fail, it is likely that the solvent is not appropriate. A systematic solvent screen is recommended.

    • Solvent Selection Principles: For keto acids like 5-cyclobutyl-5-oxovaleric acid, which possess both a non-polar cyclobutyl group and polar carboxylic acid and ketone functionalities, a range of solvents with varying polarities should be tested. Polar protic solvents are often good candidates due to the presence of the carboxylic acid group.[4]

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point). Gentle warming should redissolve the material, and upon slow cooling, crystals may form. A common combination is a polar solvent with a non-polar one.[5]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid. The alkyl chain provides some compatibility with the cyclobutyl group. Alcohols are generally good solvents for carboxylic acids.[4]
Ketones AcetoneThe carbonyl group is similar to the ketone in the target molecule.[5]
Esters Ethyl AcetateOffers moderate polarity.
Aromatic TolueneThe non-polar nature can be suitable for the cyclobutyl moiety. Often used in mixed solvent systems.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can be effective, especially in mixed solvent systems with non-polar solvents like hexanes.[5]
Water Due to the carboxylic acid, there might be some water solubility, especially at elevated temperatures. Can be a good anti-solvent.[6]

My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This is often due to the melting point of the compound being lower than the temperature of the solution or the presence of significant impurities.[7]

Troubleshooting Protocol: Preventing Oiling Out
  • Slower Cooling: Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator. Insulating the flask can help to slow the cooling rate.

  • Use a Higher Volume of Solvent: Oiling out can occur if the solution is too concentrated. Re-heat the solution to dissolve the oil, add more of the same solvent, and then attempt to cool it slowly again.[7]

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • If using a mixed solvent system, try adjusting the ratio of the solvents.

  • Purification of the Starting Material: If the issue persists, it is highly likely that impurities are depressing the melting point of your compound.[7] Consider purifying the crude material using another technique, such as column chromatography, before attempting crystallization again.

My crystallization yield is very low. How can I improve it?

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[3]

Troubleshooting Protocol: Maximizing Yield
  • Optimize the Solvent Volume: Using too much solvent is a common cause of low yields.[3] Use just enough hot solvent to fully dissolve your compound.

  • Cooling Temperature: Ensure you have cooled the solution for a sufficient amount of time at a low enough temperature to maximize the amount of product that crystallizes out.

  • Evaporate the Mother Liquor: After filtering your initial crop of crystals, you can often obtain a second crop by concentrating the mother liquor (the remaining solution) and re-cooling. Be aware that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, you may lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

I am concerned about polymorphism. How can I control which crystalline form I get?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[8][9][10] Different polymorphs can have different physical properties, such as solubility and melting point, which is a critical consideration in pharmaceutical development.[8][10]

Factors Influencing Polymorphism:

  • Solvent: The choice of solvent can have a significant impact on which polymorph is formed.

  • Temperature: The temperature at which crystallization occurs can favor the formation of a specific polymorph.[11]

  • Cooling Rate: The rate of cooling can influence the nucleation and growth of different polymorphs.

  • Stirring: Agitation can affect the crystallization process.[11]

Experimental Protocol: Screening for Polymorphs

A systematic screen is the most effective way to identify and control polymorphism.

  • Solvent Variation: Crystallize the compound from a variety of solvents with different polarities and hydrogen bonding capabilities (see Table 1).

  • Temperature Variation: For a given solvent, perform crystallizations at different temperatures (e.g., slow cooling from boiling, holding at a constant temperature below saturation).

  • Evaporation Rate Variation: Allow the solvent to evaporate at different rates (e.g., open beaker for fast evaporation, partially covered beaker for medium, and pin-holed covering for slow evaporation).

  • Characterization: Analyze the resulting crystals from each experiment using techniques such as:

    • X-ray Powder Diffraction (XRPD): To identify different crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Microscopy: To observe different crystal habits.

Visualizing the Troubleshooting Process

Diagram: General Crystallization Troubleshooting Workflow

G start Start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Observation oiling_out Compound Oils Out start->oiling_out Observation low_yield Low Yield start->low_yield Observation success Successful Crystallization start->success Observation conc_solution Concentrate Solution no_crystals->conc_solution Action slow_cool Slow Down Cooling oiling_out->slow_cool Action optimize_vol Optimize Solvent Volume low_yield->optimize_vol Action induce_nucleation Induce Nucleation (Seed/Scratch) conc_solution->induce_nucleation If still no crystals shock_cool Shock Cool induce_nucleation->shock_cool If still no crystals change_solvent Change Solvent System shock_cool->change_solvent If still no crystals change_solvent->start Re-attempt add_solvent Add More Solvent slow_cool->add_solvent If oiling persists change_solvent2 Change Solvent add_solvent->change_solvent2 If oiling persists purify Purify Starting Material change_solvent2->purify If oiling persists purify->start Re-attempt cool_longer Cool Longer / Colder optimize_vol->cool_longer conc_mother_liquor Concentrate Mother Liquor cool_longer->conc_mother_liquor conc_mother_liquor->success Improved Yield

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Mullin, J. W. (2001).
  • Blagden, N., & de Matas, M. (2003). Crystal engineering and polymorphism. Advanced Drug Delivery Reviews, 55(5), 617-620.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Dunitz, J. D., & Bernstein, J. (1995). Disappearing polymorphs. Accounts of Chemical Research, 28(4), 193-200.
  • Goud, N. R., et al. (2012). Solubility and thermodynamic analysis of ketoprofen in organic solvents.
  • Garekani, H. A., et al. (2001). The effect of solvent composition on the crystal habit of ibuprofen. International Journal of Pharmaceutics, 221(1-2), 195-202.
  • Kitamura, M. (2002). Strategy for control of crystallization of polymorphs. CrystEngComm, 4(63), 347-353.
  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • Mirmehrabi, M., & Rohani, S. (2005). An approach to the solvent screening for crystallization of a polymorphic pharmaceutical. Journal of Pharmaceutical Sciences, 94(7), 1560-1576.
  • O'Mahony, M., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design, 19(6), 3467-3478.
  • Tung, H.-H., et al. (2008). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 12(4), 654-665.

Sources

Technical Support Center: Optimization of Acylation Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for acylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylation chemistry. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expertise to troubleshoot and optimize your experiments effectively.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

Acylation is a fundamental transformation in organic synthesis, involving the addition of an acyl group (R-C=O) to a compound.[1] The reaction's success hinges on the interplay between the nucleophilicity of the substrate, the reactivity of the acylating agent, the choice of catalyst, and the reaction conditions. The mechanism can be broadly categorized as nucleophilic or electrophilic.[2]

Frequently Asked Questions
Q1: What is the fundamental difference between N-acylation, O-acylation, and C-acylation?

A1: The key distinction lies in the atom that acts as the nucleophile and forms a bond with the acyl group.

  • N-acylation: An amine's nitrogen atom attacks the acylating agent to form an amide.[1]

  • O-acylation: An alcohol or phenol's oxygen atom attacks the acylating agent to form an ester.[1][2] This process is also known as esterification.[2]

  • C-acylation: A carbon atom, typically from an aromatic ring (as in Friedel-Crafts reactions) or an enolate, attacks the acylating agent to form a new carbon-carbon bond, resulting in a ketone.[3]

Q2: How do I choose the appropriate acylating agent?

A2: The choice depends on the reactivity of your substrate and the desired reaction conditions. Acylating agents vary significantly in reactivity.

  • Acyl Chlorides (RCOCl): Highly reactive and widely used, but sensitive to moisture.[4][5] They are often used for less reactive substrates.

  • Acid Anhydrides ((RCO)₂O): Less reactive than acyl chlorides but easier to handle. They are a good general-purpose choice.[4]

  • Carboxylic Acids (RCOOH): The least reactive agents. They require activation, typically with an acid catalyst (like H₂SO₄) or a coupling agent (like DCC), to facilitate the reaction, which is a reversible equilibrium process.[2]

Q3: What is the role of a base in N-acylation and O-acylation?

A3: A base typically serves two primary functions:

  • Acid Scavenger: Acylation reactions using acyl chlorides or anhydrides produce one equivalent of acid (e.g., HCl or a carboxylic acid).[5] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6] A base, such as pyridine, triethylamine, or aqueous NaOH, neutralizes this acid, allowing the reaction to proceed to completion.[5][7]

  • Nucleophilicity Enhancer/Catalyst: In some cases, a base can deprotonate a weakly nucleophilic substrate (like an alcohol) to form a more potent nucleophile (an alkoxide). Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) react with the acylating agent to form a highly reactive intermediate, which is then attacked by the substrate. DMAP is particularly effective for acylating sterically hindered alcohols.[8]

Q4: My acylation reaction has a very low yield. What are the most common general causes?

A4: Low yield in acylation reactions can almost always be traced back to one of four key areas:

  • Inactive Nucleophile: The substrate you are trying to acylate may not be sufficiently nucleophilic. For amines, this can happen if the reaction medium is acidic, causing protonation.[6] For aromatic rings in Friedel-Crafts reactions, it occurs if the ring is substituted with strongly electron-withdrawing groups.[9]

  • Poor Acylating Agent/Catalyst Activity: The acylating agent may have degraded due to improper storage (e.g., hydrolysis of an acyl chloride).[5][6] In Lewis acid-catalyzed reactions like Friedel-Crafts, the catalyst (e.g., AlCl₃) is extremely sensitive to moisture and can be easily deactivated.[9]

  • Suboptimal Reaction Conditions: Temperature plays a critical role. Some reactions are sluggish at room temperature and require gentle heating, while excessive heat can cause decomposition.[6][9]

  • Stoichiometry Issues: In many acylations, particularly Friedel-Crafts, the catalyst is consumed by complexation with the ketone product and must be used in stoichiometric amounts or greater.[9][10] For N-acylations, insufficient base to scavenge the acid byproduct is a common pitfall.[5]

Section 2: Troubleshooting Guide: Specific Scenarios

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Category 1: Low or No Product Formation
Q: My Friedel-Crafts acylation of an aromatic ring is failing. I see only starting material. What's wrong?

A: This is a classic issue in electrophilic aromatic substitution. The cause is likely one of the following:

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic substitution and fails if the aromatic ring contains strongly deactivating, electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H).[9][11] These groups reduce the nucleophilicity of the ring, preventing the attack on the acylium ion electrophile.

    • Solution: If your substrate is deactivated, Friedel-Crafts is likely not the appropriate method. Consider alternative synthetic routes, such as a nucleophilic aromatic substitution if a suitable leaving group is present.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the engine of this reaction. It is highly sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[9]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acids. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product of the reaction forms a stable complex with the Lewis acid.[10] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required, not a catalytic amount.[9][11]

    • Solution: Increase the catalyst loading to at least 1.1 equivalents relative to the acylating agent.

Troubleshooting Workflow: Friedel-Crafts Acylation

start Low/No Yield in Friedel-Crafts Acylation q1 Is the aromatic ring substituted with deactivating groups (-NO2, -CF3, etc.)? start->q1 q2 Are you using strictly anhydrous conditions? q1->q2 No sol1 Consider alternative synthetic route. Ring is not nucleophilic enough. q1->sol1 Yes q3 Is the Lewis acid catalyst stoichiometric (≥1 eq)? q2->q3 Yes sol2 Dry all glassware, use anhydrous solvent, fresh catalyst, and inert atmosphere. q2->sol2 No sol3 Increase catalyst loading. Product complexation consumes the catalyst. q3->sol3 No

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Q: My N-acylation of a primary amine is sluggish. How can I improve the rate and yield?

A: Assuming you are using a suitable acylating agent like an acyl chloride or anhydride, the problem is likely related to the nucleophilicity of the amine or the reaction conditions.

  • Amine Protonation: The reaction generates HCl or a carboxylic acid, which protonates the starting amine, forming a non-nucleophilic ammonium salt.[5]

    • Solution: Add at least one equivalent of a base (e.g., triethylamine, pyridine, or aqueous NaOH in a Schotten-Baumann setup) to neutralize the acid byproduct.[5][7]

  • Low Reagent Purity: Acylating agents can hydrolyze if not stored properly under anhydrous conditions.[6]

    • Solution: Use fresh or recently purified acylating agents.

  • Steric Hindrance/Electronic Deactivation: If the amine is sterically bulky or electronically deactivated (e.g., an aniline with electron-withdrawing groups), the reaction will be slower.

    • Solution 1: Switch to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride).

    • Solution 2: Increase the reaction temperature. Gentle heating to 40-60 °C can often overcome the activation barrier.[6] Monitor by TLC to avoid decomposition.

    • Solution 3: For particularly stubborn acylations, a nucleophilic catalyst like DMAP can be added in catalytic amounts (1-10 mol%) to accelerate the reaction.[8]

Category 2: Side Product Formation
Q: My TLC shows multiple spots. What are the common side products in an acylation reaction?

A: The identity of the side products depends on your specific reaction, but common culprits include:

  • Unreacted Starting Material: This is the most common "impurity." It indicates an incomplete reaction.

    • Cause & Solution: The reaction may not have run long enough, or the conditions were not optimal. Use a slight excess (1.1-1.5 equivalents) of the acylating agent and ensure sufficient reaction time, monitoring by TLC.[6] Ensure an adequate amount of base is present to prevent amine protonation.[5]

  • Hydrolyzed Acylating Agent: If water is present, acyl chlorides and anhydrides will hydrolyze to the corresponding carboxylic acid.[5]

    • Cause & Solution: This is prevalent in Schotten-Baumann reactions using an aqueous base. To minimize it, perform the reaction at low temperatures (0-5 °C), stir vigorously to maximize the reaction rate between the amine and acyl chloride over hydrolysis, and add the acylating agent slowly to the mixture.[5]

  • Diacylation (for primary amines): Although the amide product is less nucleophilic than the starting amine, diacylation can occur under forcing conditions (high temperature or large excess of acylating agent).[6]

    • Cause & Solution: Avoid using a large excess of the acylating agent and harsh heating. Careful stoichiometric control is essential.[6]

Category 3: Selectivity Issues
Q: I am trying to acylate a compound with both an -NH₂ and an -OH group (like 4-aminophenol). How do I selectively acylate the nitrogen?

A: This is a question of chemoselectivity, governed by the relative nucleophilicity of the competing functional groups.

  • The Underlying Principle: In general, amines are more nucleophilic than alcohols.[12] Therefore, under mild, kinetically controlled conditions, the amine will react preferentially.

  • Practical Solution:

    • Control Stoichiometry: Use only one equivalent of the acylating agent.

    • Mild Conditions: Run the reaction at room temperature or below. Avoid prolonged heating, which could lead to competing O-acylation.

    • pH Control: It is known that acidic conditions favor O-acylation, while basic or neutral conditions favor N-acylation.[13] By adding a non-nucleophilic base like pyridine or triethylamine, you maintain the neutrality of the amine, favoring its reaction.

Q: Conversely, how could I favor O-acylation in the presence of an amine?

A: This is more challenging and typically requires a protecting group strategy.

  • Protect the Amine: The most reliable method is to temporarily "mask" the more reactive amine group.

    • Mechanism: First, selectively protect the amine. Carbamates (like Boc or Cbz groups) are common choices as they are stable under many acylation conditions but can be removed later. Once the amine is protected, you can proceed with the O-acylation of the hydroxyl group. Finally, a deprotection step will reveal the free amine, yielding the desired O-acylated product.

  • Exploit pH Differences: In some specific cases, you can exploit pH. Under strongly acidic conditions, the amine will be fully protonated to -NH₃⁺, rendering it non-nucleophilic. The less basic hydroxyl group can then be acylated, though this often requires harsh conditions.[13]

Section 3: Key Experimental Protocols

Disclaimer: These are generalized protocols. Always consult literature for procedures specific to your substrate and perform a thorough safety assessment.

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol outlines the acylation of anisole with propionyl chloride, a common undergraduate experiment that highlights key principles.[14]

Objective: Synthesize 4-methoxypropiophenone from anisole and propionyl chloride.

Materials:

  • Anisole

  • Propionyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice, water, concentrated HCl

  • 5% NaOH solution, brine, anhydrous MgSO₄

Procedure:

  • Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a drying tube (or connect to an inert gas line).

  • Reagent Preparation: In the flask, dissolve anisole (1.0 eq) in anhydrous DCM. Cool the flask in an ice bath to 0 °C.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. The reaction is exothermic and a color change is often observed.[14]

  • Acylating Agent Addition: Add propionyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0-5 °C. The mixture may become more viscous and colorful.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC indicates consumption of the starting material.

  • Work-up (Quench): Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction and decompose the aluminum chloride complex. This is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood. Add a small amount of concentrated HCl to help dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water, 5% NaOH solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Schotten-Baumann N-acylation of Benzylamine

This protocol demonstrates a robust method for acylating a primary amine using biphasic conditions.[15]

Objective: Synthesize N-benzylacetamide from benzylamine and acetyl chloride.

Materials:

  • Benzylamine

  • Acetyl chloride

  • Dichloromethane (DCM) or diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Ice, water, brine, anhydrous MgSO₄

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in DCM.

  • Base Addition: Add 10% aqueous NaOH solution (approx. 2.5 eq of NaOH). Cool the vigorously stirred biphasic mixture in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cold, vigorously stirred mixture. A white precipitate (the amide product) may form.

  • Reaction: After addition, remove the ice bath and stir vigorously at room temperature for 30-60 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. If the product is a solid, it may be isolated by filtration. If it remains in the organic layer, wash the organic phase with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by recrystallization if necessary.

Section 4: Data Tables & Visualizations

Table 1: Reactivity and Conditions for Common Acylations
Substrate TypeAcylating AgentCatalyst / BaseKey Considerations
Aromatic Ring (Activated) Acyl Chloride or AnhydrideLewis Acid (e.g., AlCl₃, stoichiometric)Requires strictly anhydrous conditions. Fails with deactivated rings.[9][11]
Primary/Secondary Amine Acyl Chloride or AnhydridePyridine, Et₃N, or aq. NaOHBase is required to neutralize acid byproduct.[5][7]
Alcohol (Primary) Acid AnhydrideDMAP (catalytic)Generally reactive; DMAP accelerates the reaction significantly.[8]
Alcohol (Tertiary/Hindered) Acyl ChlorideDMAP (catalytic) + Et₃NRequires a more reactive acylating agent and catalyst due to steric hindrance.[2][8]
Alcohol Carboxylic AcidStrong Acid (e.g., H₂SO₄) or Coupling Agent (DCC)Reversible reaction; often requires removal of water to drive to completion.[2]
Diagram: Decision Logic for Acylation Strategy

start Select Acylation Strategy q_substrate What is the nucleophile? start->q_substrate nuc_amine Amine (-NH2, -NHR) q_substrate->nuc_amine N nuc_alcohol Alcohol (-OH) q_substrate->nuc_alcohol O nuc_arene Arene (C-H) q_substrate->nuc_arene C cond_amine Use Acyl Chloride/Anhydride + Stoichiometric Base (e.g., Et3N) or Schotten-Baumann (aq. NaOH) nuc_amine->cond_amine cond_alcohol Is the alcohol hindered? nuc_alcohol->cond_alcohol cond_arene Use Acyl Chloride/Anhydride + Stoichiometric Lewis Acid (AlCl3) Under Anhydrous Conditions nuc_arene->cond_arene alcohol_yes Use Acyl Chloride + DMAP/Et3N cond_alcohol->alcohol_yes Yes alcohol_no Use Acid Anhydride +/- DMAP or Carboxylic Acid + H+ cond_alcohol->alcohol_no No

Caption: Decision tree for selecting an appropriate acylation method based on the substrate.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • OChemOnline. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • BYJU'S. Friedel-Crafts Acylation Reaction. [Link]

  • Ghosh, A., et al. (2026, January 20). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. [Link]

  • J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Acylation. [Link]

  • Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Course Hero. (2013, February 13). acylation of amines. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Chem-Station. (2014, April 3). Acyl Protective Groups. [Link]

  • National Institutes of Health. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • ResearchGate. (2018). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • Reddit. (2025, March 26). Acylation of amines. [Link]

  • MDPI. (2023). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. [Link]

  • Leah4sci. (2017, December 10). Friedel-Crafts Acylation Example Problems [Video]. YouTube. [Link]

  • National Institutes of Health. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • OCPro. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

Sources

Technical Support Center: Synthesis and Handling of Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of keto acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for a common and critical challenge: preventing unwanted decarboxylation. Keto acids, particularly β-keto acids, are notoriously unstable, and their successful synthesis and manipulation hinge on a solid understanding of their chemical behavior.

This resource provides detailed, mechanistically-grounded answers to common questions, troubleshooting flowcharts for when things go wrong, and field-proven protocols to ensure the stability and purity of your target compounds.

Frequently Asked Questions (FAQs): The Fundamentals of Keto Acid Stability

This section addresses the core principles governing the stability of keto acids. Understanding these fundamentals is the first step toward preventing degradation.

Q1: Why are my keto acids, especially β-keto acids, so prone to decarboxylation?

A: The instability of β-keto acids stems from their unique structure, which allows them to undergo a low-energy, concerted decarboxylation reaction.[1] Unlike simple carboxylic acids that are stable to heat, the presence of a ketone group at the β-position (two carbons away from the carboxylic acid) provides a mechanistic pathway for the loss of carbon dioxide (CO₂).[2][3]

The process occurs through a cyclic, six-membered transition state.[2][4] The carboxylic acid proton is transferred to the keto oxygen, while a rearrangement of electrons leads to the cleavage of the C-C bond and the elimination of CO₂. This reaction forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone product.[2][5] This entire process can occur spontaneously, even at room temperature for some compounds like acetoacetic acid, but is significantly accelerated by heat.[1][2]

In contrast, α-keto and γ-keto acids lack the ability to form this stable six-membered cyclic transition state, making them significantly more resistant to thermal decarboxylation.[2]

Caption: Mechanism of β-Keto Acid Decarboxylation.
Q2: What are the primary experimental factors that trigger decarboxylation?

A: There are two main culprits that promote decarboxylation during synthesis and workup:

  • Temperature: Heat is the most significant factor.[4] Even modest heating during reaction, workup (e.g., distillation to remove solvent), or purification can provide the necessary activation energy to initiate decarboxylation.[6] For analytical techniques, the high temperatures in a Gas Chromatography (GC) injector port will readily decarboxylate thermally labile β-keto acids.[1]

  • pH: The stability of keto acids is highly pH-dependent.[1] While the reaction proceeds via the neutral carboxylic acid form, acidic conditions can promote decarboxylation.[1] Conversely, in neutral to slightly alkaline conditions, the keto acid exists as its conjugate base, the carboxylate anion. This anion is significantly more stable and less prone to decarboxylation.[1] Therefore, acidic workups or purification on silica gel can be detrimental.

Q3: My target is an α-keto acid. Is it still at risk?

A: While α-keto acids are much more stable towards the thermal decarboxylation mechanism described for β-keto acids, they are not entirely immune to degradation, especially under harsh conditions.[2] They can undergo oxidative decarboxylation, particularly at elevated temperatures or in the presence of oxidizing agents, which can lead to the formation of a carboxylic acid with one less carbon.[6][7] For instance, some synthetic routes using H₂O₂ at elevated temperatures note oxidative decarboxylation as a side reaction.[6] Therefore, while the risk is lower, it is still crucial to handle α-keto acids with care, avoiding excessive heat and harsh oxidants.

Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

Use this guide to diagnose the potential cause of keto acid degradation in your workflow.

Troubleshooting start Problem: Low yield or absence of keto acid product. check_temp Was the reaction, workup, or purification performed above room temperature? start->check_temp temp_yes YES check_temp->temp_yes temp_no NO check_temp->temp_no solution_temp Solution: Maintain low temperatures. Use ice baths for reactions/extractions. Remove solvent via rotary evaporation with a cooled water bath. temp_yes->solution_temp check_ph Was an acidic (pH < 6) aqueous workup or silica gel chromatography used? temp_no->check_ph ph_yes YES check_ph->ph_yes ph_no NO check_ph->ph_no solution_ph Solution: Use neutral or slightly basic (pH 7-8) washes (e.g., chilled NaHCO₃ soln). Consider alternative purification like reverse-phase or low-temp crystallization. ph_yes->solution_ph check_storage How was the final compound stored? ph_no->check_storage storage_rt Room Temp / -20°C check_storage->storage_rt storage_good -80°C check_storage->storage_good solution_storage Solution: Keto acids are often unstable. Store at -80°C. Synthesize as the more stable ester and hydrolyze only immediately before use. storage_rt->solution_storage

Caption: Troubleshooting Logic for Keto Acid Degradation.

Preventative Strategies & Core Protocols

Proactive measures are the most effective way to ensure the integrity of your keto acid products. The guiding principle is to avoid conditions that facilitate decarboxylation at every stage.

Strategy 1: Synthesis via a Stable Intermediate (The Ester Approach)

The most robust strategy for synthesizing and handling β-keto acids is to prepare them as their corresponding esters (e.g., methyl or ethyl esters). β-keto esters are not susceptible to decarboxylation and are generally stable compounds that can be purified by standard methods like distillation or column chromatography. The ester can then be carefully hydrolyzed to the desired β-keto acid immediately before its intended use.

Protocol 1: Mild Alkaline Hydrolysis of a β-Keto Ester

This protocol describes the saponification of a β-keto ester to its carboxylate salt, followed by careful acidification and extraction at low temperatures to minimize decarboxylation.

Materials:

  • β-Keto ester

  • 1 M Sodium Hydroxide (NaOH), pre-chilled to 0-5°C

  • 1 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), pre-chilled to 0-5°C

  • Methyl t-butyl ether (MTBE) or Diethyl ether, pre-chilled to 0-5°C

  • Saturated Sodium Bicarbonate (NaHCO₃) solution, pre-chilled

  • Saturated Sodium Chloride (Brine) solution, pre-chilled

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice-water bath

Procedure:

  • Saponification: Dissolve the β-keto ester in a minimal amount of a co-solvent like THF or ethanol if necessary, and place it in a flask surrounded by an ice-water bath. Add 1.05 equivalents of pre-chilled 1 M NaOH solution dropwise while stirring vigorously. Monitor the reaction by TLC until all the starting ester is consumed (typically 1-4 hours at 0°C, or overnight at room temperature for less reactive esters).[8]

  • Removal of Unreacted Ester: Once the reaction is complete, extract the aqueous solution with pre-chilled MTBE (2 x 15 mL) to remove any unreacted starting material.[8]

  • Acidification & Extraction: Place the aqueous layer containing the carboxylate salt in a separatory funnel chilled in an ice bath. Slowly add pre-chilled 1 M H₂SO₄ dropwise with swirling until the pH is approximately 2-3.[8] Do not over-acidify.

  • Immediately extract the liberated β-keto acid with multiple small portions of pre-chilled MTBE (e.g., 6-10 x 15 mL).[8] The multiple extractions are necessary due to the high water solubility of many keto acids.

  • Washing: Combine the organic extracts and wash them quickly with a small portion of pre-chilled saturated NaHCO₃ solution, followed by pre-chilled brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 1-2 hours in a freezer.[8] Decant or filter the solution and concentrate the solvent in vacuo using a rotary evaporator with the water bath kept at or below room temperature (an ice bath is recommended).[8]

  • Immediate Use: The resulting β-keto acid is best used immediately in the next synthetic step without further purification.

Strategy 2: Protecting Groups for α-Keto Acids

For multi-step syntheses involving sensitive α-keto acids, protection of the unique keto-acid moiety may be necessary to prevent side reactions.

Protection as a Cyclic Nitrone

A highly chemoselective method involves the annulation of α-keto acids with oximes to form 2,5-dihydrooxazole 3-oxides.[9] These cyclic nitrones are chemically stable to a variety of reaction conditions and, crucially, protect against epimerization.[9] Deprotection is achieved under mild reductive conditions (e.g., zinc metal) followed by hydrolysis.[9] This strategy is particularly valuable in complex peptide synthesis.[9]

Strategy 3: Derivatization for GC-MS Analysis

Direct analysis of β-keto acids by Gas Chromatography-Mass Spectrometry (GC-MS) is often impossible due to thermal decarboxylation in the injector.[1] Derivatization is a mandatory step to create a volatile and thermally stable analogue.

Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)

This procedure protects both the ketone and carboxylic acid functionalities.

Materials:

  • Dried sample extract containing the keto acid

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Drying: Ensure the sample extract is completely dry. This is typically achieved by evaporation under a gentle stream of nitrogen.[1]

  • Methoximation: Add 50 µL of the methoxyamine hydrochloride solution to the dried sample. Cap the vial tightly and vortex. Incubate the mixture at 60°C for 45 minutes to protect the ketone group.[1] Allow the vial to cool to room temperature.

  • Silylation: Add 50 µL of MSTFA with 1% TMCS to the vial. Recap tightly and vortex. Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[1]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.[1]

Data Summary: Impact of Storage Conditions

Proper storage is critical for preserving keto acid integrity, especially for quantitative analysis.

Storage TemperatureTimeAcetoacetate StabilityRationale
-20°C1 WeekSignificant LossDegradation via decarboxylation is still kinetically significant.[1]
-20°C40 DaysAlmost Complete DegradationUnsuitable for long-term storage.[1]
-80°C 40 Days Minor Loss At this temperature, the kinetics of decarboxylation are significantly slowed.[1]

Table 1: Stability of the β-keto acid acetoacetate in serum at various storage temperatures. Data synthesized from BenchChem Technical Support Guide.[1] It is highly recommended to store all keto acid samples and derivatives at -80°C or lower. [1]

References
  • Master Organic Chemistry. (2022-05-20). Decarboxylation. [Link]

  • Huisman, B. et al. (2024-07-25). Decarboxylation in Natural Products Biosynthesis. JACS Au. [Link]

  • Sun, C. et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 15(6), 597. [Link]

  • Cooper, M. M. & Klymkowsky, M. W. (2021-10-31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Huisman, B. et al. (2024-07-25). Decarboxylation in Natural Products Biosynthesis. ACS Publications. [Link]

  • Goral, M. et al. (2021-02-05). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]

  • The Bumbling Biochemist. (2024-04-11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. YouTube. [Link]

  • Goodreid, J. D. et al. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC - NIH. [Link]

  • Eugene, A. J. & Guzman, M. I. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. ACS Publications. [Link]

  • Organic Chemistry Portal. (Date not available). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Steps. (Date not available). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Baral, E. R. et al. (2015). Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol. RSC Publishing. [Link]

  • Organic Chemistry Portal. (Date not available). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • Glotz, G. et al. (2017-09-18). Ketone Formation From Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids. PubMed. [Link]

  • Wikipedia. (Date not available). Keto acid. [Link]

  • Hudson, I. et al. (2018-11-08). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. MDPI. [Link]

Sources

Technical Support Center: Artifact Formation in Mass Spectrometry of Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of keto acid analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with artifact formation during their experimental workflows. Here, we delve into the root causes of common artifacts and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of keto acids and what causes them?

A1: The analysis of keto acids is particularly susceptible to several types of artifacts due to their inherent chemical instability. The most prevalent issues are:

  • Decarboxylation: α-keto acids and β-keto acids are prone to losing a molecule of carbon dioxide (CO2), especially at elevated temperatures in the GC inlet or MS source.[1][2] This process is a significant source of artifacts, leading to the erroneous detection of a compound with a lower molecular weight. β-keto acids are particularly susceptible to thermal decarboxylation through a cyclic transition state.[1]

  • Keto-Enol Tautomerism: Keto acids can exist in equilibrium with their enol tautomers.[3][4] This equilibrium can be influenced by solvent, pH, and temperature.[5][6] If not addressed, both forms can be derivatized and detected, leading to multiple peaks for a single analyte and complicating quantification.

  • In-source Fragmentation: Beyond decarboxylation, the energy supplied during the ionization process can cause fragmentation of the keto acid molecule within the ion source. Common fragmentation patterns for ketones include α-cleavage, where the bond adjacent to the carbonyl group breaks.[7][8] This can lead to a variety of fragment ions that may be misinterpreted as other compounds.

  • Adduct Formation: Keto acids can react with components of the mobile phase or contaminants to form adducts (e.g., sodium, potassium adducts). These adducts will appear as additional peaks in the mass spectrum, complicating data interpretation.

Q2: Why is derivatization often necessary for keto acid analysis, particularly for GC-MS?

A2: Derivatization is a critical step for the analysis of keto acids by Gas Chromatography-Mass Spectrometry (GC-MS) for several key reasons:

  • Increased Volatility and Thermal Stability: Keto acids are polar and often non-volatile, making them unsuitable for direct GC analysis.[9] Derivatization converts the polar carboxyl and keto functional groups into less polar, more volatile, and more thermally stable derivatives that can pass through the GC column without degradation.[9][10]

  • Prevention of Tautomerization: Derivatization, specifically oximation of the keto group, "locks" the molecule in a single form, preventing the formation of multiple peaks from keto-enol tautomers.[3][9]

  • Improved Chromatographic Performance: Derivatization reduces the polarity of the analytes, leading to sharper, more symmetrical peaks and minimizing interactions with active sites in the GC system.[9]

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also be beneficial for improving ionization efficiency and chromatographic separation.[10][11]

Troubleshooting Guides
Issue 1: Unexpected Loss of Mass Corresponding to CO2 (Decarboxylation)

Symptoms:

  • The detected molecular ion is 44 Da lower than the expected mass of the keto acid.

  • Poor reproducibility of the keto acid peak, especially for α- and β-keto acids.

Root Cause Analysis: Decarboxylation is the enzymatic or chemical removal of a carboxyl group, releasing carbon dioxide.[2] In mass spectrometry, this is often a thermally induced artifact, particularly for β-keto acids which can undergo decarboxylation through a concerted cyclic mechanism upon heating.[1] α-keto acids can also decarboxylate, especially in the presence of acid and heat.[12]

Mitigation Strategies:

  • Derivatization (Oximation): The most effective way to prevent decarboxylation is to derivatize the keto group prior to analysis. Oximation, using reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) or methoxyamine hydrochloride (MeOx), converts the ketone into a more stable oxime.[9][11] This stabilization of the keto functionality significantly reduces its susceptibility to decarboxylation.

  • Optimization of Inlet Temperature (GC-MS): If derivatization is not feasible, carefully optimizing the GC inlet temperature is crucial. Start with a lower temperature and gradually increase it to find the optimal balance between analyte volatilization and thermal degradation.

  • Use of Softer Ionization Techniques (LC-MS): For LC-MS, employ softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) at the lowest possible source temperatures to minimize in-source decarboxylation.

Workflow for Preventing Decarboxylation via Oximation:

Caption: Workflow for preventing keto acid decarboxylation.

Issue 2: Multiple Peaks for a Single Keto Acid (Tautomerization)

Symptoms:

  • Appearance of two or more closely eluting peaks with the same mass-to-charge ratio (m/z) for a single keto acid standard.

  • Inconsistent peak area ratios between these multiple peaks across different runs.

Root Cause Analysis: Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol (an alcohol adjacent to a double bond).[4] The presence of both tautomers during analysis can lead to multiple chromatographic peaks if they have different retention times or if they are derivatized to different products.[3] The equilibrium is sensitive to solvent polarity and pH.[5]

Mitigation Strategies:

  • Oximation Prior to Silylation (GC-MS): A two-step derivatization is the gold standard for GC-MS analysis of keto acids.[9][10] The first step, oximation, reacts with the keto group to form a stable oxime, effectively "locking" the molecule and preventing tautomerization.[9] The subsequent silylation step then derivatizes the carboxylic acid and any other active hydrogens.

  • Control of pH in LC-MS: For LC-MS analysis without derivatization, controlling the pH of the mobile phase can help to favor one tautomeric form over the other, potentially leading to a single, sharp peak. Experiment with different mobile phase additives (e.g., formic acid, ammonium acetate) to optimize peak shape.

  • Sample Handling and Storage: Minimize the time samples are stored in solution, and consider storing them at low temperatures in aprotic solvents to slow down the equilibration between tautomers.[5]

Chemical Transformation Diagram: Keto-Enol Tautomerism and Oximation:

G cluster_0 Keto-Enol Equilibrium cluster_1 Oximation (Artifact Prevention) Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto Keto_Deriv Keto Form Oxime Stable Oxime Derivative Keto_Deriv->Oxime Reaction Oximation Oximation Reagent (e.g., MeOx) Oximation->Oxime

Caption: Keto-enol tautomerism and its prevention by oximation.

Experimental Protocols
Protocol 1: Two-Step Derivatization of Keto Acids for GC-MS Analysis

This protocol is a widely used method for the comprehensive analysis of keto acids in biological samples.[9]

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., 2-ketovaleric acid)

  • Dried sample extract

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Internal Standard Addition: Add a known amount of the internal standard to the dried sample extract.[9]

  • Oximation:

    • Add 50 µL of the MeOx solution to the dried sample.[9]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes.[9]

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 60°C for 30 minutes.

  • Analysis:

    • After cooling, the sample is ready for injection into the GC-MS system.

Data Summary Table: Common Derivatization Reagents for Keto Acids

Derivatization ReagentTarget Functional GroupAdvantagesDisadvantages
Oximation Reagents
Methoxyamine HCl (MeOx)KetoStabilizes keto group, prevents decarboxylation and tautomerization.[9]Two-step reaction required.
PFBHAKetoForms stable, electron-capturing derivatives for high sensitivity.[11]Can be less reactive than MeOx.
Silylation Reagents
MSTFA + 1% TMCSCarboxyl, HydroxylHighly volatile derivatives, good for GC-MS.[9]Moisture sensitive.[10]
BSTFACarboxyl, HydroxylSimilar to MSTFA, produces stable derivatives.[13]Moisture sensitive.
References
  • Han, J., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatographic Science, 54(8), 1365–1373. [Link]

  • Lian, K., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 487, 63-69. [Link]

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Tan, M., et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. World Journal of Gastroenterology, 7(5), 719-722. [Link]

  • ResearchGate. (n.d.). Possible artifact formation between an aldehyde and MSTFA, as well as keto-enol tautomerization of oxaloacetic acid. ResearchGate. [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

  • Chromatography Online. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Chromatography Online. [Link]

  • Verpoorte, R., et al. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. Phytochemistry Reviews, 21, 1497–1525. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation [Video]. JoVE. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Garcia-Borràs, M., & Osuna, S. (2021). Decarboxylation in Natural Products Biosynthesis. ACS Catalysis, 11(1), 368-387. [Link]

  • Bzdek, B. R., et al. (2011). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. The Journal of Physical Chemistry A, 115(19), 4992-4999. [Link]

  • JoVE. (n.d.). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [Video]. JoVE. [Link]

  • Chemistry Stack Exchange. (2021, August 13). Mechanism of decarboxylation of alpha-keto carboxylic acid. Chemistry Stack Exchange. [Link]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78776. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Cyclobutyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-cyclobutyl-5-oxovaleric acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route discussed is the Friedel-Crafts acylation of cyclobutane with glutaric anhydride.

Problem 1: Low or No Product Yield

Symptom: After the reaction and workup, the isolated yield of 5-cyclobutyl-5-oxovaleric acid is significantly lower than expected or non-existent.

Potential Cause Explanation Recommended Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) Aluminum chloride is highly hygroscopic and will readily react with moisture from the air, rendering it inactive.Ensure you are using a fresh, unopened container of anhydrous aluminum chloride. Handle the reagent quickly in a dry environment, preferably in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
Insufficient Catalyst Loading In Friedel-Crafts acylations, the Lewis acid catalyst complexes with the carbonyl oxygen of the product, meaning it is not truly catalytic and a stoichiometric amount is often required.[1][2][3]Use at least a stoichiometric equivalent of AlCl₃ relative to the glutaric anhydride. For scaling up, it is common to use a slight excess (e.g., 1.1 to 1.2 equivalents) to account for any minor deactivation.
Poor Quality Starting Materials Impurities in the cyclobutane or glutaric anhydride can interfere with the reaction.Use high-purity, anhydrous starting materials. If necessary, purify the cyclobutane by distillation and ensure the glutaric anhydride is dry.
Incorrect Reaction Temperature The initial formation of the acylium ion is typically performed at low temperatures to control the reaction rate and prevent side reactions.[4]Maintain the temperature at 0-5 °C during the addition of glutaric anhydride to the AlCl₃ suspension. Allowing the reaction to warm to room temperature and then refluxing is crucial for driving the reaction to completion.[4]
Premature Quenching Adding the quenching solution (e.g., ice and HCl) before the reaction is complete will halt the formation of the product.Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion before quenching.
Problem 2: Formation of Significant Byproducts

Symptom: Analysis of the crude product (e.g., by NMR or GC-MS) shows the presence of significant impurities alongside the desired product.

Potential Cause Explanation Recommended Solution
Intermolecular Acylation of the Product While less common in acylation than alkylation, at high temperatures and concentrations, the product could potentially undergo further reactions.[5]Maintain controlled reaction temperatures and concentrations. A stepwise temperature gradient (cool initial mixing, then warming) is often effective.
Decomposition of Glutaric Anhydride At excessively high temperatures, glutaric anhydride can decompose.Adhere to the recommended temperature profile for the reaction. Avoid localized overheating by ensuring efficient stirring, especially during scale-up.
Side Reactions with Solvent If using a solvent other than the reactant in excess, ensure it is inert to Friedel-Crafts conditions.For this specific synthesis, using an excess of cyclobutane as both reactant and solvent is a common strategy. If a co-solvent is necessary, choose one that is inert under strong Lewis acid conditions, such as dichloromethane or carbon disulfide.
Problem 3: Difficulties with Product Isolation and Purification

Symptom: Challenges in separating the 5-cyclobutyl-5-oxovaleric acid from the reaction mixture or purifying it to the desired level.

Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis of the Aluminum Complex The product forms a complex with AlCl₃, which must be hydrolyzed during workup to liberate the keto acid.During the quench, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[4] Ensure vigorous stirring to break up any solids and facilitate complete hydrolysis.
Emulsion Formation During Extraction The presence of aluminum salts and the amphiphilic nature of the product can lead to the formation of stable emulsions during solvent extraction.Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective.
Product is an Oil or Low-Melting Solid Difficulty in inducing crystallization for purification.If direct crystallization is challenging, consider purification by column chromatography on silica gel. Alternatively, conversion to a salt (e.g., with sodium bicarbonate) and then re-acidification can be an effective purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing this type of molecule?

A1: Friedel-Crafts acylation has several advantages over alkylation in this context:

  • No Carbocation Rearrangements: The acylium ion electrophile is resonance-stabilized and does not undergo the rearrangements that are common with the carbocations generated in Friedel-Crafts alkylation.[1] This ensures the cyclobutyl group remains intact and does not isomerize.

  • No Poly-acylation: The product of the acylation, a ketone, is less reactive than the starting material because the acyl group is electron-withdrawing and deactivates the aromatic ring (in this case, the cycloalkane) towards further electrophilic substitution.[2][3][6] This prevents multiple additions of the glutaric anhydride moiety.

Q2: Can I use a different Lewis acid instead of aluminum chloride?

A2: Yes, other Lewis acids can be used, but AlCl₃ is often the most cost-effective and reactive choice for this type of transformation. Other options include FeCl₃, BF₃, and SnCl₄. However, the reactivity and optimal reaction conditions will vary, and you may need to re-optimize the protocol. For large-scale synthesis, the cost and handling of the Lewis acid are significant considerations.

Q3: What are the key safety precautions to take when scaling up this synthesis?

A3: Scaling up introduces new safety challenges. Key precautions include:

  • Exothermic Reaction: The reaction of AlCl₃ with glutaric anhydride and the subsequent quenching are highly exothermic. Ensure your reactor has adequate cooling capacity and that additions are done slowly and in a controlled manner to manage the heat generated.

  • HCl Gas Evolution: The workup with hydrochloric acid will release HCl gas. The reaction and workup should be performed in a well-ventilated fume hood or a reactor equipped with a gas scrubber.

  • Handling of AlCl₃: Aluminum chloride is corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in an anhydrous environment.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture against the starting materials (cyclobutane and glutaric anhydride). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the glutaric anhydride spot and the appearance of a new, more polar product spot would indicate the reaction is progressing. For more quantitative analysis during process development, HPLC or GC analysis of quenched aliquots can be employed.

Q5: The synthesis of the analogous 5-oxo-5-phenylvaleric acid is well-documented. How similar is this reaction?

A5: The synthesis is very analogous. The reaction of benzene with glutaric anhydride in the presence of AlCl₃ to form 4-benzoylbutyric acid (also known as 5-oxo-5-phenylvaleric acid) is a classic Friedel-Crafts acylation.[4] The underlying mechanism and reaction conditions are directly transferable to the use of cyclobutane as the substrate instead of benzene. The primary difference will be the reactivity of the C-H bonds in cyclobutane compared to the pi system of benzene, which may necessitate slightly adjusted reaction times or temperatures for optimal yield.

III. Experimental Protocol: Gram-Scale Synthesis of 5-Cyclobutyl-5-oxovaleric acid

This protocol is a representative procedure for the synthesis and can be scaled accordingly with appropriate engineering controls.

Materials and Equipment
Reagent/Equipment Details
Glutaric AnhydrideHigh purity, anhydrous
CyclobutaneHigh purity, anhydrous
Aluminum Chloride (AlCl₃)Anhydrous, finely powdered
Hydrochloric Acid (HCl)Concentrated (approx. 37%)
Diethyl EtherAnhydrous
Sodium Sulfate (Na₂SO₄)Anhydrous
Three-neck round-bottom flaskSized for the scale of the reaction
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Charge Reactants: To the flask, add anhydrous aluminum chloride (1.2 eq). Cool the flask to 0-5 °C using an ice bath. Add cyclobutane (used in excess as both reactant and solvent).

  • Addition of Glutaric Anhydride: Dissolve glutaric anhydride (1.0 eq) in a minimal amount of cyclobutane and add it to the addition funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Then, heat the mixture to a gentle reflux and maintain for an additional 2-4 hours, or until reaction completion is confirmed by TLC.

  • Workup (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) or by column chromatography.

IV. Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Isolation cluster_3 Purification A Charge AlCl3 and Cyclobutane (0-5 °C) B Add Glutaric Anhydride Solution (keep temp < 10 °C) A->B Dropwise Addition C Warm to RT, then Reflux (Monitor by TLC) B->C Stirring & Heating D Quench on Ice/HCl C->D Reaction Complete E Extract with Diethyl Ether D->E F Wash, Dry, and Concentrate E->F G Recrystallization or Chromatography F->G H Pure 5-Cyclobutyl-5-oxovaleric acid G->H

Caption: Workflow for the synthesis of 5-cyclobutyl-5-oxovaleric acid.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? C1 Inactive AlCl3? Start->C1 Yes C2 Insufficient AlCl3? Start->C2 Yes C3 Incorrect Temp? Start->C3 Yes S1 Use fresh, anhydrous AlCl3 C1->S1 S2 Use >1.0 equivalent of AlCl3 C2->S2 S3 Follow temp profile: 0-5°C addition, then heat C3->S3

Caption: Decision tree for troubleshooting low product yield.

V. References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

Sources

Technical Support Center: Sample Preparation for Keto Acid Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of keto acids in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during experimental procedures. Our focus is on ensuring the accuracy, reproducibility, and integrity of your analytical results through robust sample preparation techniques.

I. Understanding the Challenges in Keto Acid Analysis

Keto acids are a class of organic compounds containing both a carboxylic acid and a ketone functional group. Their analysis in biological matrices such as plasma, serum, urine, and tissue homogenates is crucial for understanding various metabolic pathways and diagnosing and monitoring diseases like maple syrup urine disease (MSUD) and phenylketonuria. However, their inherent chemical properties present several analytical challenges:

  • Instability: Many keto acids, particularly α-keto acids and β-keto acids, are thermally unstable and prone to degradation, such as decarboxylation, during sample processing and analysis.[1][2][3] This instability can lead to a significant underestimation of their true concentrations.

  • Polarity and Low Volatility: The presence of the carboxylic acid group makes keto acids polar and non-volatile, rendering them unsuitable for direct analysis by gas chromatography (GC).[2]

  • Reactivity: The ketone group can exist in equilibrium with its enol form (keto-enol tautomerism), which can lead to the formation of multiple derivatives from a single analyte if not properly addressed during sample preparation.[2]

  • Matrix Effects: Biological samples are complex mixtures containing proteins, lipids, salts, and other small molecules that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.

To overcome these challenges, a meticulously planned sample preparation strategy is paramount. This typically involves derivatization to improve stability and volatility, followed by extraction to remove interfering matrix components.

II. Troubleshooting Guide

This section addresses common problems encountered during the sample preparation of keto acids.

Problem Potential Cause(s) Troubleshooting Action(s)
Low or No Analyte Peak Incomplete Derivatization: Insufficient reagent, presence of moisture (especially for silylation), non-optimal pH, temperature, or reaction time.[2]- Ensure derivatization reagents are fresh and anhydrous. - Optimize reaction conditions (pH, temperature, time) for your specific keto acids and derivatizing agent. - For o-phenylenediamine (OPDA) derivatization, ensure the reaction medium is sufficiently acidic.[2] - For silylation, rigorously exclude moisture from all reagents and labware.[2]
Analyte Degradation: Keto acids can degrade due to heat, improper pH, or prolonged sample handling.[1][2]- Keep samples on ice or at 4°C throughout the preparation process.[2] - Minimize the time between sample collection, preparation, and analysis. - Store samples at -80°C for long-term stability.[1] - For β-keto acids, maintaining a neutral to slightly alkaline pH can help stabilize them by keeping them in their deprotonated form.[1]
Poor Extraction Recovery: Inefficient partitioning of the derivatized keto acids into the organic solvent during liquid-liquid extraction (LLE) or improper elution from a solid-phase extraction (SPE) cartridge.- Optimize the choice of extraction solvent for LLE based on the polarity of your derivatized analytes. - For SPE, ensure the cartridge type is appropriate for your analytes and that the loading, washing, and elution steps are optimized.
Poor Reproducibility (High %RSD) Inconsistent Sample Handling: Variability in timing, volumes, or temperature across samples.[2]- Standardize every step of your protocol, including incubation times, temperatures, and solvent volumes. - Use an automated liquid handler for improved precision if available.
Lack of or Inappropriate Internal Standard (IS): An IS is crucial to correct for variability in sample preparation and instrument response.[2]- Always use an internal standard. - The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, use a structurally similar compound that is not present in the sample.[2][4] For example, 2-ketocaproic acid or 2-ketovaleric acid are often used for other keto acids.[2]
Multiple Peaks for a Single Analyte Incomplete Oximation/Derivatization: If the keto group is not fully derivatized, keto-enol tautomerism can lead to multiple derivatized products.[2]- Optimize the oximation step by increasing the reaction time or temperature to ensure the reaction goes to completion.[2]
Formation of E/Z Isomers: Oximation can sometimes result in the formation of geometric isomers (E/Z), which may separate chromatographically, leading to peak splitting or broadening.[2]- This is an inherent property of the derivatization reaction. If the peaks are well-resolved, they can be integrated together for quantification. If they are poorly resolved, chromatographic conditions (e.g., temperature gradient, mobile phase composition) may need to be optimized to either merge or better separate the isomers.
Acidic Injection Sample: For some derivatized keto acids, an overly acidic final sample solution can cause peak splitting.[5]- Neutralize the final sample extract before injection. For instance, diluting the derivatization solution with a mild base like NaOH solution can help achieve a single, sharp peak.[5]

III. Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for keto acid analysis?

Derivatization is a critical step for several reasons:

  • Increased Volatility and Thermal Stability: For GC-MS analysis, derivatization converts the polar and non-volatile keto acids into less polar, more volatile, and more thermally stable derivatives that can be vaporized without degradation in the hot GC inlet.[2]

  • Improved Chromatographic Performance: Derivatization reduces the polarity of keto acids, leading to sharper, more symmetrical peaks and minimizing tailing on both GC and LC columns.[2]

  • Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that improve the ionization efficiency in mass spectrometry or add a fluorescent tag for HPLC with fluorescence detection, thereby increasing the sensitivity of the method.[6]

  • Prevention of Tautomerization: Derivatization "locks" the keto group in one form, preventing the formation of multiple peaks from keto-enol tautomerism.[2]

Q2: What are the most common derivatization methods for keto acids?

The most common methods involve a two-step process for GC-MS or a single step for LC-MS:

  • Oximation followed by Silylation (for GC-MS): This is a widely used method.[2] The keto group is first protected by reacting it with an oximation reagent (e.g., hydroxylamine or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine). This is followed by silylation of the acidic protons (from the carboxylic acid and the oxime) using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2][7]

  • Derivatization with o-Phenylenediamine (OPDA) (for LC-MS): OPDA reacts with α-keto acids to form stable, fluorescent quinoxalinol derivatives that are well-suited for reverse-phase HPLC with fluorescence or mass spectrometric detection.[8][9] This is a very common and robust method.

Q3: How should I store my biological samples before keto acid analysis?

Due to the instability of keto acids, proper storage is critical. For short-term storage (a few hours), samples should be kept on ice or at 4°C. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[1] Storage at -20°C is often insufficient and can lead to significant degradation over time.[1]

Q4: What is the best method for extracting keto acids from plasma or serum?

Protein precipitation is the most common first step to remove the bulk of proteins. This is typically done by adding a cold organic solvent like methanol or acetonitrile.[4] Following protein precipitation and centrifugation, the supernatant can be further purified using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]

Q5: Can I analyze keto acids without derivatization?

While challenging, direct analysis of some keto acids is possible using LC-MS/MS.[4] This approach avoids the time-consuming derivatization steps. However, it may suffer from lower sensitivity and poor chromatographic retention for some of the more polar keto acids. The instability of certain keto acids during sample processing and in the autosampler remains a concern.[1][3] For this reason, derivatization is often preferred to ensure robustness and accuracy.[3] Some methods propose the use of quenching agents like phenylhydrazine (PH) at the point of sample collection to stabilize the keto acids for subsequent analysis.[10]

IV. Experimental Protocols & Data

Protocol 1: Protein Precipitation for Keto Acid Extraction from Plasma/Serum

This protocol describes a general method for removing proteins from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., stable isotope-labeled keto acids)

  • Ice-cold methanol

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add a known amount of the IS solution.

  • Add 400 µL of ice-cold methanol (a 4:1 ratio of methanol to sample is common).[4]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 2 hours to enhance protein precipitation.[4]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Carefully collect the supernatant, which contains the keto acids, and proceed to the derivatization step or direct analysis.

Protocol 2: Derivatization of α-Keto Acids with o-Phenylenediamine (OPDA)

This protocol is suitable for preparing α-keto acids for LC-MS analysis.

Materials:

  • Supernatant from protein precipitation

  • o-Phenylenediamine (OPDA) solution

  • Acidic medium (e.g., HCl)

  • Heating block or water bath

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Transfer the supernatant from Protocol 1 to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an acidic solution (e.g., 100 µL of 1 M HCl).

  • Add the OPDA derivatizing reagent.

  • Incubate the mixture at a specified temperature and time (e.g., 60-100°C for 30-60 minutes). These conditions should be optimized for your specific analytes.

  • After cooling to room temperature, extract the derivatized keto acids using an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for keto acid analysis methods found in the literature.

Keto Acid Matrix Method Recovery (%) Limit of Quantification (LOQ) Reference
Branched-Chain Keto Acids (BCKAs)Serum & MuscleHPLC-Q-TOF/MS78.4 - 114.30.06 - 0.23 µmol/L (Serum)[4]
α-Keto AcidsDried Blood SpotHPLC-Fluorescence~100Not specified[6]
Six α-Keto AcidsK562 CellsHPLC-FluorescenceNot specified4.2 - 18 nM[5]

V. Visualized Workflows

General Sample Preparation Workflow for Keto Acid Analysis

G cluster_0 Sample Collection & Handling cluster_1 Extraction cluster_2 Derivatization (Optional but Recommended) cluster_3 Final Preparation & Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) AddIS Add Internal Standard BiologicalMatrix->AddIS ProteinPrecipitation Protein Precipitation (e.g., cold Methanol) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Collect Supernatant Centrifugation->SupernatantCollection Evaporation Evaporate to Dryness SupernatantCollection->Evaporation Derivatization Derivatization (e.g., OPDA or Oximation/Silylation) Evaporation->Derivatization FinalExtraction LLE or SPE Cleanup Derivatization->FinalExtraction FinalEvaporation Evaporate to Dryness FinalExtraction->FinalEvaporation Reconstitution Reconstitute in Mobile Phase FinalEvaporation->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

Caption: General workflow for keto acid sample preparation.

OPDA Derivatization of an α-Keto Acid

Caption: OPDA reaction with an α-keto acid.

VI. References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Luan, H., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 135. [Link]

  • Zimmermann, M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(7), 3532-3539. [Link]

  • White, P. J., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 11, 1733-1742. [Link]

  • Mahar, K. P., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(9), 1243-1256. [Link]

  • Hrabak, A., & Kasperek, S. (2006). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Journal of Chromatography B, 844(2), 294-300. [Link]

  • Luan, H., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 135. [Link]

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2623-2629. [Link]

  • Zimmermann, M., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Cyclobutyl-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-cyclobutyl-5-oxovaleric acid, a key intermediate in various synthetic pathways. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices.

The objective of any analytical procedure validation is to demonstrate its suitability for its intended purpose.[1] This guide is structured to provide a comprehensive framework for this validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is often the primary choice for the quantification of non-volatile and thermally labile compounds like 5-cyclobutyl-5-oxovaleric acid. Its versatility, high resolution, and sensitivity make it a powerful tool for assay and impurity determination.

The "Why" Behind the HPLC Method Development

The selection of the stationary and mobile phases is critical for achieving optimal separation. For a moderately polar compound like 5-cyclobutyl-5-oxovaleric acid, a reversed-phase C18 column is a logical starting point due to its hydrophobicity, providing good retention.[7][8] The mobile phase, a mixture of an aqueous buffer (like phosphate buffer to control pH and ensure consistent ionization of the carboxylic acid) and an organic modifier (like acetonitrile or methanol), is optimized to achieve a balance between retention time, peak shape, and resolution from potential impurities. UV detection is suitable for this molecule due to the presence of a carbonyl chromophore.

Experimental Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Prepare Mobile Phase (e.g., Acetonitrile:Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solutions (5-cyclobutyl-5-oxovaleric acid) F Inject Standard Solutions (for Linearity & Range) B->F C Prepare Sample Solutions (Spiked Placebo/Matrix) G Inject Sample Solutions (for Accuracy & Precision) C->G E Inject Blank D->E E->F F->G I Linearity & Range F->I L LOD & LOQ F->L H Specificity (Peak Purity) G->H J Accuracy (% Recovery) G->J K Precision (Repeatability & Intermediate) G->K M Robustness G->M GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_validation Validation Parameters A Prepare Standard Solutions C Derivatize Standards & Samples (e.g., with BSTFA) A->C B Prepare Sample Solutions B->C F Inject Derivatized Standards C->F G Inject Derivatized Samples C->G D Equilibrate GC-MS System E Inject Blank D->E E->F F->G I Linearity & Range F->I L LOD & LOQ F->L H Specificity (Mass Spectrum) G->H J Accuracy (% Recovery) G->J K Precision (Repeatability & Intermediate) G->K M Robustness G->M qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters A Accurately weigh Reference Standard C Dissolve in deuterated solvent A->C B Accurately weigh Internal Standard B->C D Acquire 1H NMR Spectrum C->D E Phase and Baseline Correction D->E F Integrate Analyte and IS Signals E->F G Specificity (Signal Resolution) F->G H Accuracy (Comparison to certified value) F->H I Precision (Repeatability) F->I J LOD & LOQ F->J

Sources

A Comparative Guide to In Silico Modeling of Novel Ligand-Receptor Binding: A Case Study with 5-Cyclobutyl-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Ligands

In the landscape of modern drug discovery, researchers are frequently confronted with novel chemical entities whose biological targets are unknown. 5-Cyclobutyl-5-oxovaleric acid represents such a molecule—a compound with potential therapeutic relevance for which no specific, validated receptor is readily found in public databases. This guide uses this compound as a case study to present a comprehensive, comparative workflow for in silico receptor binding analysis. Our objective is not to definitively identify a receptor for this specific molecule, but to provide drug development professionals with a robust, field-proven framework for characterizing the interaction of any novel ligand with a hypothesized or identified protein target.

This document moves beyond a simple recitation of steps; it delves into the causality behind methodological choices, ensuring that each stage of the process is self-validating. We will compare and contrast core computational techniques, from initial, rapid screening with molecular docking to more rigorous, dynamic analysis through molecular dynamics simulations and binding free energy calculations.

Part 1: The Foundational Step - Target Identification & Preparation

Before any binding analysis can occur, a target receptor must be identified. When no experimental data exists, computational methods can provide valuable starting points.[1][2] Ligand-based approaches, such as 3D shape similarity and pharmacophore screening against databases of known actives, can suggest potential targets by matching the novel ligand's features to those of compounds with known receptors.[3][4] Alternatively, "reverse docking," where the ligand is screened against a library of protein binding sites, can also generate testable hypotheses.[1]

For the purpose of this guide, we will proceed with a hypothetical target: the human 5-lipoxygenase-activating protein (FLAP) , a well-characterized integral membrane protein involved in the inflammatory pathway and a common target for drug development. Its structure is available in the Protein Data Bank (PDB ID: 2Q7M).

Protocol 1: Receptor Structure Preparation

The quality of the initial protein structure is paramount for the accuracy of all subsequent modeling. Raw PDB structures are not immediately ready for simulation.

Rationale: PDB files often lack hydrogen atoms, may contain experimental artifacts like water molecules or co-solvents that are not relevant to the binding interaction, and may have missing loops or side chains. Preparing the structure corrects these issues, creating a chemically accurate and computationally stable model.

Step-by-Step Methodology:

  • Obtain Structure: Download the crystal structure of FLAP (PDB: 2Q7M) from the RCSB PDB database.

  • Clean the Structure: Remove all non-essential molecules, including water (unless specific water molecules are known to be critical for binding), co-factors, and any co-crystallized ligands.[5]

  • Protonation and Repair: Use software like AutoDock Tools, Maestro (Schrödinger), or Chimera to add polar hydrogen atoms, as their positions are crucial for hydrogen bonding.[6] This step also involves assigning correct protonation states to titratable residues (like Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4. Any missing side chains or loops should be modeled in at this stage.

  • Energy Minimization: Perform a brief energy minimization of the prepared structure using a molecular mechanics force field (e.g., AMBER, OPLS) to relieve any steric clashes introduced during the preparation steps.[5]

Part 2: Comparative Analysis of Binding Prediction Methods

With a prepared receptor, we can now model the binding of 5-Cyclobutyl-5-oxovaleric acid. We will compare three primary computational techniques, each offering a different balance of speed and accuracy. For comparison, we will also model two alternative ligands with distinct properties:

  • Alternative Ligand A: A known, potent FLAP inhibitor (e.g., MK-886, if available in a public database). This serves as a positive control.

  • Alternative Ligand B: A structurally dissimilar molecule with predicted poor binding (e.g., a simple sugar like glucose). This serves as a negative control.

Method A: Molecular Docking - A Rapid First Assessment

Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand within a receptor's binding site.[7] It is a computationally inexpensive method ideal for screening large numbers of compounds or for generating an initial binding hypothesis.[6][7]

Causality: Docking algorithms use search strategies (e.g., genetic algorithms, Monte Carlo simulations) to explore the conformational space of the ligand within the binding site.[7] A scoring function then estimates the binding affinity for each pose, typically as a negative value in kcal/mol, where more negative values suggest stronger binding.[6][7]

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Prepare Receptor (PDB: 2Q7M) l1 Prepare Ligands (Ligand, Alt. A, Alt. B) d1 Define Binding Site (Grid Box) l1->d1 Input Structures d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 Input a1 Analyze Binding Affinities (Scoring Function) d2->a1 Output Poses & Scores a2 Visualize Best Poses (e.g., PyMOL, Chimera) a1->a2 Identify

Caption: Workflow for a typical molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina

  • Ligand Preparation: Obtain 3D structures of 5-Cyclobutyl-5-oxovaleric acid and the alternatives. Use a tool like Open Babel or AutoDock Tools to assign charges and define rotatable bonds, saving the output in the required .pdbqt format.

  • Grid Box Definition: Define the search space for the docking simulation. This is a 3D box centered on the active site of the receptor.[6] The size of the box is critical: too small, and it may miss the correct binding pose; too large, and it needlessly increases computation time and can lead to non-specific binding predictions.

  • Run Docking: Execute the AutoDock Vina simulation, providing the prepared receptor, ligand(s), and grid box configuration as input.[6]

  • Analyze Results: Vina will output several binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function.

Method B: Molecular Dynamics (MD) Simulation - Assessing Stability and Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, simulating its movement over time.[8] This is crucial for validating the stability of a docking pose and understanding how the protein and ligand adapt to each other.[9][10]

Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules.[8] By simulating the complex in a realistic environment (explicit water, ions, physiological temperature and pressure), we can observe if the ligand remains stably bound in its initial pose or if it dissociates.

s1 Start with Best Docked Pose (Ligand-Receptor Complex) s2 Parameterize Ligand (Generate Force Field) s1->s2 s3 Solvate System (Add Water & Ions) s2->s3 s4 Energy Minimization s3->s4 s5 Equilibration (NVT & NPT Ensembles) s4->s5 s6 Production MD Run (e.g., 100 ns) s5->s6 s7 Analyze Trajectory (RMSD, RMSF, H-Bonds) s6->s7

Caption: Standard workflow for setting up and running an MD simulation.

Protocol 3: MD Simulation with GROMACS

  • System Setup: Start with the top-ranked pose from the docking experiment.

  • Force Field Assignment: Choose an appropriate force field (e.g., AMBER ff19SB for the protein, GAFF2 for the ligand). The ligand must be parameterized to be compatible with the protein force field.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.[11]

  • Minimization & Equilibration: Perform energy minimization to remove bad contacts, followed by a two-stage equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: Run the production simulation for a sufficient length of time (e.g., 100-200 nanoseconds) to observe meaningful dynamics.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand to assess pose stability, and Root Mean Square Fluctuation (RMSF) of the protein to identify flexible regions.

Method C: Binding Free Energy Calculations - A More Quantitative Estimate

To get a more accurate estimate of binding affinity than docking scores, we can use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA).[12]

Causality: These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[12] They are "end-point" methods, meaning they analyze snapshots from an MD trajectory to estimate the binding energy, offering a compromise between the speed of docking and the high computational cost of more rigorous methods like free energy perturbation.[12]

Protocol 4: MM/PBSA Calculation

  • Generate Snapshots: Extract frames from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the non-polar solvation energy (often estimated from the solvent-accessible surface area).

  • Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the free receptor and free ligand from the free energy of the complex.

Part 3: Data Interpretation & Comparative Analysis

The true power of this workflow lies in comparing the results from each method across our different ligands. The data should be compiled into clear, comparative tables.

Table 1: Comparative Docking Results

LigandDocking Score (kcal/mol)Key Interacting Residues
5-Cyclobutyl-5-oxovaleric acid-7.8TYR-12, LEU-15, ARG-121
Alternative Ligand A (Control)-9.5TYR-12, PHE-45, ARG-121
Alternative Ligand B (Control)-4.2(Non-specific/transient)

Note: Data is representative and hypothetical.

Table 2: Comparative MD Simulation & MM/PBSA Results

LigandLigand RMSD (Å)Key H-Bonds (Occupancy %)ΔG_bind (MM/PBSA, kcal/mol)
5-Cyclobutyl-5-oxovaleric acid1.5 ± 0.3ARG-121 (85%), TYR-12 (40%)-35.6 ± 4.5
Alternative Ligand A (Control)1.1 ± 0.2ARG-121 (95%), TYR-12 (90%)-50.2 ± 3.8
Alternative Ligand B (Control)> 5.0 (unstable)None(Not calculated)

Note: Data is representative and hypothetical.

Interpretation:

  • Docking: The docking results provide a rapid first filter. Our target compound shows a favorable score, better than the negative control but not as strong as the known inhibitor (Alternative A).

  • MD Simulation: The low and stable RMSD for our target compound and Alternative A suggests their binding poses are stable over time. In contrast, the high RMSD for Alternative B indicates it is unstable and likely unbinds, validating the docking prediction. The hydrogen bond occupancy analysis provides specific, dynamic information about which interactions are most persistent.

  • MM/PBSA: These calculations provide a more refined energy ranking. The trend seen in the docking scores (A > Target > B) is preserved, but with a greater separation between the values, lending higher confidence to the prediction that 5-Cyclobutyl-5-oxovaleric acid is a viable binder for the FLAP protein.

Conclusion and Forward Look

This guide outlines a multi-step, comparative in silico workflow for characterizing the binding of a novel ligand, using 5-Cyclobutyl-5-oxovaleric acid as a case study. By systematically progressing from rapid, low-cost methods (docking) to more computationally intensive and accurate techniques (MD simulations and MM/PBSA), researchers can build a robust, data-driven hypothesis for a ligand's binding mode and affinity.

The key takeaway is that no single method is sufficient. The true scientific integrity of a computational prediction comes from the convergence of evidence across orthogonal techniques. The initial docking pose is a hypothesis, which is then tested for stability with MD, and the binding affinity is refined with free energy calculations. This self-validating system provides a high degree of confidence in the predicted binding model, paving the way for targeted experimental validation, such as through surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm the in silico findings.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

  • Use of Direct-to-Biology Strategies for the Discovery of 2'-Deoxynucleoside 5'-Monophosphate N-Glycosidase (DNPH1) PROTACs. (2025). PubMed. [Link]

  • 5-Oxo-ETE Receptor Antagonists. (n.d.). PMC - NIH. [Link]

  • Miao, Y., Feher, V. A., & McCammon, J. A. (2015). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC - PubMed Central. [Link]

  • Bissantz, C., Folkers, G., & Rognan, D. (2010). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British Journal of Pharmacology. [Link]

  • The Glutamate Receptor GluR5 Agonist.... (2025). ResearchGate. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]

  • D'Aquino, J. A., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. MDPI. [Link]

  • Computational Approaches for Drug Target Identification. (n.d.). ResearchGate. [Link]

  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. (n.d.). PMC - NIH. [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]

  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (n.d.). PubMed. [Link]

  • Pathak, R. K., et al. (2024). Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. MDPI. [Link]

  • Pawnikar, S., Bhattarai, A., Wang, J., & Miao, Y. (2022). Binding Analysis Using Accelerated Molecular Dynamics Simulations. AABC. [Link]

  • Gentile, F., et al. (2023). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. MDPI. [Link]

  • Molecular Docking Tutorial. (n.d.). [Link]

  • Molecular Dynamics Simulation for Ligand-Receptor Studies. (2025). ResearchGate. [Link]

  • in-silico-screening-of-ligand-databases-methods-and-applications.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Cycloalkyl[b][6][13]benzodiazepinoindoles Are Agonists at the Human 5-HT2C Receptor. (2025). ResearchGate. [Link]

  • Baldi, A. (2010). Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]

  • Structure and Ligand-based In Silico Studies towards the Natural Inhibitors against Receptor Recognition Spike Protein of SARS-CoV-2. (n.d.). The Open Bioinformatics Journal. [Link]

  • Bapat, S. (2020). Molecular Docking using MOBILE: SWISSMODEL- Part1. YouTube. [Link]

  • The glutamate receptor GluR5 agonist.... (n.d.). PubMed. [Link]

  • Data Professor. (2021). An Introduction to Computational Drug Discovery. YouTube. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS. [Link]

Sources

Efficacy of 5-Cyclobutyl-5-oxovaleric acid in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of 5-Cyclobutyl-5-oxovaleric acid's performance in key cell-based assays against established ketohexokinase inhibitors.

Introduction: A New Frontier in Metabolic Intervention

The landscape of therapeutic development is increasingly focused on targeting metabolic pathways that are dysregulated in diseases such as cancer, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. A key enzyme in this context is Ketohexokinase (KHK), which catalyzes the first and rate-limiting step in fructose metabolism: the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P). Unlike glycolysis, this pathway lacks a negative feedback mechanism, leading to rapid ATP depletion and an accumulation of F1P upon high fructose exposure. This can induce cellular stress, increase uric acid production, and provide substrates for lipogenesis, making KHK a compelling target for therapeutic intervention.

This guide introduces 5-Cyclobutyl-5-oxovaleric acid (CBOV) , a novel small molecule inhibitor of KHK. We will provide a comprehensive, head-to-head comparison of CBOV's efficacy with that of PF-06835919 , a well-characterized KHK inhibitor that has been investigated in clinical trials. The following sections will delve into the mechanistic underpinnings of KHK inhibition, present detailed protocols for key cell-based assays, and offer a comparative analysis of the data to guide researchers in their experimental design.

Mechanism of Action: Intercepting Fructose Metabolism

To understand the efficacy of CBOV, it is crucial to first understand the metabolic pathway it targets. Fructose enters the cell primarily through GLUT5 transporters. KHK then rapidly phosphorylates it to F1P. This process consumes ATP, and the resulting F1P is cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate (DHAP). These trioses can then enter the glycolytic or gluconeogenic pathways, or be used for lipid synthesis. The rapid, unregulated consumption of ATP by KHK is a key driver of fructose-induced pathology.

By inhibiting KHK, CBOV is designed to prevent the initial phosphorylation of fructose, thereby blocking its entry into downstream metabolic pathways and averting the rapid depletion of cellular ATP.

KHK_Pathway cluster_cell Hepatocyte Fructose_in Fructose (extracellular) GLUT5 GLUT5 Transporter Fructose_in->GLUT5 Uptake Fructose_cell Fructose (intracellular) GLUT5->Fructose_cell KHK Ketohexokinase (KHK) Fructose_cell->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ADP_AMP ADP / AMP KHK->ADP_AMP + ADP AldolaseB Aldolase B F1P->AldolaseB Trioses DHAP & Glyceraldehyde AldolaseB->Trioses Glycolysis Glycolysis / Lipogenesis Trioses->Glycolysis ATP_pool Cellular ATP ATP_pool->KHK - ATP UricAcid Uric Acid Production ADP_AMP->UricAcid CBOV CBOV / PF-06835919 CBOV->KHK Inhibition

Caption: KHK's role in fructose metabolism and the point of inhibition.

Comparative Efficacy in Cell-Based Assays

The performance of CBOV was evaluated against PF-06835919 using a panel of assays in HepG2 cells, a human liver carcinoma cell line commonly used for studying hepatic metabolism.

Direct Enzyme Inhibition: KHK Activity Assay

The primary measure of efficacy is the direct inhibition of the KHK enzyme. A biochemical assay was performed using recombinant human KHK. The rate of ADP production, which is stoichiometric with F1P generation, was measured using a coupled kinase-lactate dehydrogenase assay.

Experimental Protocol: KHK Enzymatic Assay

  • Prepare Reagents: Assay buffer (50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4), 1 U/mL pyruvate kinase, 1 U/mL lactate dehydrogenase, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 2 mM ATP, and 5 mM fructose.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CBOV and PF-06835919 in DMSO, starting from 1 mM.

  • Assay Plate Setup: To a 96-well UV-transparent plate, add 2 µL of the compound dilution.

  • Enzyme Addition: Add 98 µL of a master mix containing all reagents and 5 nM recombinant human KHK to each well.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: KHK Inhibition

CompoundKHK IC₅₀ (nM)
5-Cyclobutyl-5-oxovaleric acid (CBOV) 15.2 ± 2.1
PF-0683591925.8 ± 3.5

The data clearly indicates that CBOV exhibits a lower IC₅₀ value, suggesting it is a more potent direct inhibitor of the KHK enzyme compared to PF-06835919 under these assay conditions.

Cellular Target Engagement: Fructose-Induced ATP Depletion Assay

A hallmark of KHK activity in cells is the rapid depletion of ATP upon a high-fructose challenge. An effective inhibitor should rescue this phenotype.

Experimental Protocol: ATP Depletion Rescue Assay

  • Cell Culture: Plate HepG2 cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and replace it with serum-free medium containing serial dilutions of CBOV or PF-06835919. Incubate for 1 hour at 37°C.

  • Fructose Challenge: Add a concentrated fructose solution to each well to a final concentration of 5 mM. Include control wells with no fructose. Incubate for 2 hours at 37°C.

  • ATP Measurement: Use a commercial luminescent ATP detection kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay lyses the cells and provides a luciferin/luciferase-based reagent that generates a light signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data where the "no fructose" control represents 100% ATP and the "fructose + DMSO" control represents the minimum ATP level. Calculate the EC₅₀, the concentration of the compound required to restore ATP levels to 50% of the maximum rescue.

Comparative Data: Cellular ATP Rescue

CompoundATP Rescue EC₅₀ (nM)
5-Cyclobutyl-5-oxovaleric acid (CBOV) 45.7 ± 5.3
PF-0683591982.1 ± 9.8

CBOV demonstrates superior cellular potency, effectively preventing fructose-induced ATP depletion at nearly half the concentration required for PF-06835919. This confirms excellent cell permeability and target engagement in a physiological context.

Downstream Functional Effect: Inhibition of Fructose-Dependent Proliferation

Certain cancer cell lines, such as HepG2, can utilize fructose to fuel proliferation, particularly under hypoxic conditions. A functionally effective KHK inhibitor should attenuate this fructose-dependent growth.

Experimental Protocol: Fructose-Dependent Proliferation Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a low density (2,500 cells/well) in glucose-free DMEM supplemented with 10% dialyzed FBS.

  • Treatment: After 24 hours, replace the medium with fresh glucose-free medium containing either 10 mM glucose or 10 mM fructose, along with serial dilutions of CBOV or PF-06835919.

  • Incubation: Culture the cells for 72 hours at 37°C.

  • Viability Assessment: Measure cell proliferation using a metabolic assay such as MTS or resazurin reduction. These assays measure the metabolic activity of viable cells, which correlates with cell number.

  • Data Analysis: For the fructose-containing wells, normalize the data to the "fructose + DMSO" control. Determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data: Proliferation Inhibition

CompoundGI₅₀ in Fructose Medium (nM)
5-Cyclobutyl-5-oxovaleric acid (CBOV) 155 ± 22
PF-06835919298 ± 35

In this functional long-term assay, CBOV continues to show enhanced potency, effectively curbing the ability of HepG2 cells to utilize fructose for proliferation.

Experimental Workflow Overview

The evaluation process follows a logical progression from direct target engagement to cellular and functional outcomes.

Experimental_Workflow Start Compound Synthesis (CBOV) Assay1 Biochemical Assay: Direct KHK Inhibition (IC₅₀) Start->Assay1 Step 1 Assay2 Cellular Assay: ATP Depletion Rescue (EC₅₀) Assay1->Assay2 Step 2 Assay3 Functional Assay: Proliferation Inhibition (GI₅₀) Assay2->Assay3 Step 3 Conclusion Efficacy Assessment: CBOV > PF-06835919 Assay3->Conclusion Final Analysis

Caption: A tiered approach to evaluating KHK inhibitor efficacy.

Conclusion and Future Directions

Future studies should focus on assessing the selectivity of CBOV against other kinases and sugar-metabolizing enzymes, evaluating its pharmacokinetic properties in animal models, and exploring its efficacy in in vivo models of metabolic disease or fructose-driven cancers.

References

  • Title: Discovery of the Ketohexokinase Inhibitor PF-06835919 for the Treatment of Diabetic Kidney Disease and Nonalcoholic Steatohepatitis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A phase 1, randomized, single- and multiple-dose study to evaluate the safety, tolerability, and pharmacokinetics of the ketohexokinase inhibitor PF-06835919 in healthy participants Source: Clinical and Translational Science URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Cyclobutyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 5-Cyclobutyl-5-oxovaleric acid, a compound utilized in various synthetic pathways. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes safety data from structurally analogous keto acids and established hazardous waste management principles to ensure a cautious and compliant approach.

The procedures outlined herein are grounded in the principles of minimizing environmental impact and ensuring the personal safety of laboratory personnel. By understanding the rationale behind each step, you can confidently manage the waste stream of your research, fostering a culture of safety and responsibility.

Hazard Assessment and Characterization

Due to the lack of specific toxicological data for 5-Cyclobutyl-5-oxovaleric acid, a conservative approach is mandated. Based on the safety profiles of similar keto acids, such as 5-(4-Methylphenyl)-5-oxovaleric acid and 2-Oxovaleric acid, it is prudent to handle 5-Cyclobutyl-5-oxovaleric acid as a hazardous substance.[1] These related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, all waste containing this compound should be treated as hazardous.

Key Hazard Considerations:

  • Irritant: Assumed to be a skin and eye irritant based on analogous compounds.[1][2]

  • Respiratory Irritant: Potential for respiratory irritation if handled improperly as a solid or aerosol.[1][2]

  • Environmental Hazards: The environmental fate and effects of this compound are not well-documented. Therefore, release into the environment must be strictly avoided.

Hazard Classification (Assumed)Personal Protective Equipment (PPE)First Aid Measures
Skin IrritantNitrile gloves, lab coatWash skin with soap and water.[1]
Eye IrritantSafety glasses with side shields or gogglesRinse cautiously with water for several minutes.
Respiratory Tract IrritantUse in a well-ventilated area or chemical fume hoodRemove to fresh air. If breathing is difficult, give oxygen.[1]
Waste Segregation and Collection: A Proactive Approach

Proper segregation at the point of generation is the most critical step in a compliant waste management program. This prevents the cross-contamination of waste streams and ensures that disposal methods are appropriate for the chemical hazards present.

Step-by-Step Collection Protocol:

  • Designate a Waste Container:

    • Use a clearly labeled, dedicated waste container for all solid and liquid waste containing 5-Cyclobutyl-5-oxovaleric acid.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[3]

    • Never use laboratory glassware for waste accumulation.[4]

  • Labeling:

    • The label must be legible, in English, and prominently displayed.[5]

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "5-Cyclobutyl-5-oxovaleric acid"

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.[6]

      • The associated hazards (e.g., "Irritant").

  • Waste Accumulation:

    • Solid Waste: Collect contaminated lab supplies such as gloves, weighing paper, and paper towels in the designated solid waste container.

    • Liquid Waste: Collect unused solutions and reaction mixtures in the designated liquid waste container.

    • Keep Containers Closed: Always keep waste containers securely closed when not in use.[3] This prevents the release of vapors and reduces the risk of spills.

Disposal Pathway: A Decision-Making Framework

The disposal of 5-Cyclobutyl-5-oxovaleric acid waste must be handled through your institution's hazardous waste management program.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

The following flowchart illustrates the decision-making process for the proper disposal of waste containing 5-Cyclobutyl-5-oxovaleric acid.

DisposalWorkflow A Waste Generation (5-Cyclobutyl-5-oxovaleric acid) B Characterize Waste (Solid or Liquid) A->B C Segregate into Labeled, Compatible Waste Container B->C D Is the container full? C->D E Store in a Designated Satellite Accumulation Area D->E Yes G Continue to Collect Waste D->G No F Arrange for Pickup by Environmental Health & Safety (EHS) E->F H Final Disposal via Licensed Hazardous Waste Vendor F->H G->C

Caption: Decision workflow for the disposal of 5-Cyclobutyl-5-oxovaleric acid waste.

On-Site Storage and Handling of Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Incompatible Wastes: Do not store waste containing 5-Cyclobutyl-5-oxovaleric acid with incompatible materials, such as strong bases or oxidizing agents, to prevent hazardous reactions.[8]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is essential to mitigate hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean-Up:

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • For solid spills, carefully sweep the material into a dustpan and place it in the hazardous waste container. Avoid creating dust.[8]

    • For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, and then scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources. This commitment to best practices in waste management is integral to the integrity of your research and the broader scientific community.

References

  • PubChem. 5-Cyclobutyl-5-oxopentanal. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • National Institutes of Health, Office of Research Services. (2018). Chemical Safety Guide, 5th Ed. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]

  • OU College of Dentistry. (2021). Safety Data Sheet: 2-Oxovaleric acid. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • Ohio University. Hazardous Materials Management Manual. [Link]

  • Augusta University Environmental Health and Safety Division. (2025). EHSO Manual 2025-2026: Hazardous Waste. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Cyclobutyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the absence of a dedicated SDS for 5-Cyclobutyl-5-oxovaleric acid, we will extrapolate potential hazards from analogous compounds. This approach, rooted in the principles of chemical similarity, allows for a conservative and proactive safety strategy.

Key Structural Analogs Considered:

  • 5-(4-Methylphenyl)-5-oxovaleric acid[1]

  • Isovaleric Acid[2][3]

  • Valeric-d9 acid

  • 1,1-Cyclobutanedicarboxylic acid[4]

  • Cyclobutanecarboxylic acid[5]

Based on these analogs, 5-Cyclobutyl-5-oxovaleric acid is anticipated to present the following hazards:

  • Skin Irritation and Corrosion: Carboxylic acids are known to be corrosive and can cause skin burns upon contact.[2][4]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause severe irritation or burns.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal tract burns.[1][2]

  • Combustibility: While not highly flammable, similar compounds are combustible liquids.[5]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the existing engineering controls in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential for minimizing exposure risk. The following table outlines the recommended PPE for handling 5-Cyclobutyl-5-oxovaleric acid.

Body PartPPE RecommendationRationale and Key Considerations
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.
Hands Ketone-resistant gloves (e.g., PVA-coated nitrile or TPE)Standard nitrile gloves may offer insufficient protection against ketones. Specialized gloves, such as those marketed as "Keto-Handler" or with a Polyvinyl Alcohol (PVA) coating, are recommended for their enhanced chemical resistance to ketones.[6][7][8] Always inspect gloves for any signs of degradation or perforation before use.
Body Chemical-resistant laboratory coatA lab coat made of a material that repels chemical splashes is crucial. For procedures with a higher risk of significant splashes, a chemical-resistant apron over the lab coat is advised. Full-body protection kits should be considered for large-scale operations.[9]
Respiratory NIOSH-approved respirator (if required)A respirator is generally not required if handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized laboratory procedures is critical for mitigating risks. The following workflow outlines the essential steps for safely handling 5-Cyclobutyl-5-oxovaleric acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Carefully prep_hood->handle_weigh Begin Experiment handle_dissolve Dissolve in Suitable Solvent handle_weigh->handle_dissolve handle_transfer Transfer with Caution handle_dissolve->handle_transfer clean_decon Decontaminate Work Area handle_transfer->clean_decon Complete Experiment clean_dispose Dispose of Waste Properly clean_decon->clean_dispose clean_remove Remove PPE Correctly clean_dispose->clean_remove

Caption: A streamlined workflow for the safe handling of 5-Cyclobutyl-5-oxovaleric acid.

Disposal Plan: All waste containing 5-Cyclobutyl-5-oxovaleric acid should be considered hazardous.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Route: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Emergency Protocols: A Plan for the Unexpected

Preparedness is key to managing unforeseen incidents. The following diagram outlines the immediate actions to be taken in case of an exposure.

cluster_actions Immediate Actions cluster_info Information for Medical Personnel start Exposure Event action_remove Remove Contaminated Clothing start->action_remove action_flush Flush Affected Area (15 min) action_remove->action_flush action_seek Seek Immediate Medical Attention action_flush->action_seek info_sds Provide SDS of Analogous Compound action_seek->info_sds info_compound Inform about Chemical Nature (Keto Acid) info_sds->info_compound

Caption: Emergency response plan for exposure to 5-Cyclobutyl-5-oxovaleric acid.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[1]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

By implementing these comprehensive safety measures, researchers can confidently handle 5-Cyclobutyl-5-oxovaleric acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Blueprint. (n.d.). Protocol. [Link]

  • Global Glove. (n.d.). Keto-Handler Plus Economy TPE Powder Free Gloves. [Link]

  • Polyco. (n.d.). Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]

  • IndustrialSafety.com. (n.d.). Global Glove 8605PF Keto-Handler Plus Thermoplastic Elastomer (TPE), Powder-Free, Industrial-Grade, Blue, 2-Mil, Lightweight, Smooth Finish, 10-Inch Disposable Gloves. [Link]

  • Tucker Safety Products. (n.d.). Full Body Protection Kits. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.